5-Bromo-4-methoxyisatoic anhydride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-7-methoxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO4/c1-14-7-3-6-4(2-5(7)10)8(12)15-9(13)11-6/h2-3H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLROETCLRZEZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)OC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-4-methoxyisatoic Anhydride: A Technical Overview for Chemical Researchers
For researchers, scientists, and professionals in drug development, 5-Bromo-4-methoxyisatoic anhydride presents itself as a valuable heterocyclic building block. Its distinct substitution pattern offers potential for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a summary of its chemical properties, a representative synthetic approach, and an overview of its potential reactivity, based on available data and established principles of isatoic anhydride chemistry.
Core Chemical Properties
This compound (CAS Number: 1427368-55-5) is a substituted aromatic compound. While extensive experimental data is not widely published, its fundamental properties can be summarized from available sources.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₄ | CymitQuimica[1] |
| Molecular Weight | 272.05 g/mol | CymitQuimica[1] |
| Appearance | Light red to off-white powder | CymitQuimica[1] |
| Purity | Typically available at ≥95% | CymitQuimica[1] |
Spectroscopic Characterization
Detailed experimental spectra for this compound are not currently available in public spectral databases. However, based on the structure, the expected spectroscopic features can be predicted:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the bromine and methoxy substituents, as well as a characteristic signal for the methoxy group's protons.
-
¹³C NMR: The carbon NMR spectrum would display unique resonances for the carbonyl carbons of the anhydride ring, the aromatic carbons, and the methoxy carbon.
-
IR Spectroscopy: The infrared spectrum will be characterized by two strong carbonyl (C=O) stretching bands, typical for an acid anhydride, likely in the region of 1750-1850 cm⁻¹ and 1700-1800 cm⁻¹. Other significant peaks would include C-O stretching for the ether and anhydride groups, and C-H stretching for the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a bromine atom.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a general and plausible synthetic route can be adapted from established methods for preparing substituted isatoic anhydrides. One common approach involves the cyclization of the corresponding anthranilic acid derivative using a phosgene equivalent.
Representative Synthetic Protocol (Hypothetical):
Reaction: Synthesis of this compound from 2-amino-5-bromo-4-methoxybenzoic acid.
Materials:
-
2-amino-5-bromo-4-methoxybenzoic acid
-
Triphosgene
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, Dioxane)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, suspend 2-amino-5-bromo-4-methoxybenzoic acid in the anhydrous solvent under an inert atmosphere.
-
With vigorous stirring, add a solution of triphosgene (in a stoichiometric amount, typically around 0.3-0.4 equivalents relative to the anthranilic acid) in the same anhydrous solvent dropwise to the suspension at room temperature.
-
After the addition is complete, gently heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
The product, this compound, is expected to precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Triphosgene is a toxic substance and should be handled with extreme care. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Reactivity and Potential Applications
Isatoic anhydrides are versatile intermediates in organic synthesis. The presence of the bromine atom and the electron-donating methoxy group on the aromatic ring of this compound can influence its reactivity and provide handles for further functionalization.
The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity allows for the synthesis of a variety of substituted anthranilamides and other heterocyclic systems. Common reactions of isatoic anhydrides include:
-
Reaction with Amines: Leads to the formation of N-substituted anthranilamides, which are precursors to various pharmaceuticals and bioactive compounds.
-
Reaction with Alcohols: Results in the formation of anthranilate esters.
-
Reaction with Grignard Reagents: Can be used to synthesize substituted quinazolinones.
The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and build larger molecular scaffolds. The methoxy group can also be a site for chemical modification, such as demethylation to reveal a hydroxyl group.
Visualizing Chemical Logic and Workflows
To aid in the conceptualization of the synthesis and reactivity of this compound, the following diagrams are provided.
Caption: Synthetic pathway to this compound.
Caption: General experimental workflow for synthesis.
Caption: Potential reactivity pathways of the target molecule.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with care. Based on safety data for similar compounds, it is advisable to avoid inhalation, ingestion, and contact with skin and eyes[2][3][4][5][6]. Standard laboratory safety practices, including the use of personal protective equipment, are recommended. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
References
5-Bromo-4-methoxyisatoic Anhydride: A Technical Guide for Researchers
CAS Number: 1427368-55-5
This technical guide provides an in-depth overview of 5-Bromo-4-methoxyisatoic anhydride, a heterocyclic building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Physicochemical and Spectroscopic Data
While extensive experimental data for this compound is not widely published, the following table summarizes expected physicochemical properties and spectroscopic characteristics based on data from closely related analogs such as 5-bromoisatoic anhydride and substituted anthranilic acids.
| Property | Expected Value |
| Molecular Formula | C₉H₆BrNO₄ |
| Molecular Weight | 272.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >280 °C (decomposes) |
| Solubility | Soluble in DMF, DMSO; limited solubility in other organic solvents |
| ¹H NMR (DMSO-d₆) | δ 11.5-12.0 (s, 1H, NH), 7.5-8.0 (m, 2H, Ar-H), 4.0 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆) | δ 160-165 (C=O), 148-152 (C=O), 145-150 (C-O), 110-140 (Ar-C), 100-105 (C-Br), 55-60 (OCH₃) |
| IR (KBr, cm⁻¹) | 3200-3300 (N-H), 1750-1790 (anhydride C=O), 1680-1720 (anhydride C=O), 1200-1300 (C-O) |
| Mass Spec (EI) | m/z 271, 273 [M]⁺, corresponding to Br isotopes |
Experimental Protocols
Synthesis of this compound
The most common and effective method for the synthesis of isatoic anhydrides is the cyclization of the corresponding anthranilic acid using phosgene or a phosgene equivalent, such as triphosgene or diphosgene. The following is a generalized experimental protocol that can be adapted for the synthesis of this compound from its precursor, 2-amino-5-bromo-4-methoxybenzoic acid.
Materials:
-
2-amino-5-bromo-4-methoxybenzoic acid
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel, add a solution of 2-amino-5-bromo-4-methoxybenzoic acid (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Reaction: To the stirred solution, add a solution of triphosgene (0.4 equivalents) in anhydrous THF dropwise at 0 °C (ice bath). After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting anthranilic acid.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The crude product is then triturated with a suitable solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) to remove any unreacted starting material and byproducts.
-
Purification: The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
Synthetic Utility and Logical Workflow
Isatoic anhydrides are versatile intermediates in organic synthesis, particularly in the construction of various heterocyclic scaffolds of medicinal importance. Their reaction with nucleophiles provides a convenient route to a diverse range of compounds. A primary application is in the synthesis of quinazolinones, which are prevalent in many biologically active molecules.[1]
The following diagram illustrates the general workflow for the utilization of a substituted isatoic anhydride, such as this compound, in the synthesis of quinazolinone derivatives.
Caption: Synthetic pathway from anthranilic acid to quinazolinones via isatoic anhydride.
This workflow highlights the role of this compound as a key intermediate. The anhydride ring can be opened by a variety of nucleophiles, such as amines, to form an anthranilamide intermediate.[2] This intermediate can then undergo cyclization to form the quinazolinone ring system, a scaffold found in numerous pharmaceuticals. The bromo and methoxy substituents on the aromatic ring of this compound offer valuable handles for further chemical modification and for modulating the biological activity of the final products.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methoxyisatoic anhydride from Anthranilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed multi-step synthesis for the preparation of 5-Bromo-4-methoxyisatoic anhydride, a valuable building block in medicinal chemistry and drug development. The synthesis commences from a substituted anthranilic acid precursor, 4-methoxyanthranilic acid, and proceeds through a regioselective bromination followed by cyclization to yield the target isatoic anhydride.
Overall Synthetic Pathway
The proposed synthesis is a three-step process, beginning with the formation of 4-methoxyanthranilic acid, followed by bromination at the 5-position, and concluding with the cyclization to the desired isatoic anhydride.
Spectroscopic Profile of 5-Bromo-4-methoxyisatoic anhydride: A Technical Guide
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-4-methoxyisatoic anhydride. These predictions are derived from the additive effects of the bromo and methoxy substituents on the isatoic anhydride scaffold.
Predicted ¹H NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.9 | Singlet (broad) | 1H | N-H |
| ~7.8 | Singlet | 1H | Ar-H |
| ~7.3 | Singlet | 1H | Ar-H |
| ~3.9 | Singlet | 3H | O-CH₃ |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (anhydride) |
| ~150 | C=O (carbamate) |
| ~148 | C-O (aromatic) |
| ~140 | C-NH |
| ~125 | C-Br |
| ~120 | Ar-CH |
| ~115 | Ar-C (quaternary) |
| ~110 | Ar-CH |
| ~57 | O-CH₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium, Broad | N-H Stretch |
| ~1780 | Strong | C=O Stretch (anhydride, asymmetric) |
| ~1730 | Strong | C=O Stretch (anhydride, symmetric) |
| ~1610, 1580 | Medium | C=C Stretch (aromatic) |
| ~1280 | Strong | C-O Stretch (aryl ether) |
| ~1050 | Medium | C-O Stretch (anhydride) |
| ~680 | Medium | C-Br Stretch |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 273/275 | [M]⁺ Molecular ion peak (presence of Br isotopes) |
| 229/231 | [M - CO₂]⁺ |
| 201/203 | [M - CO₂ - CO]⁺ |
| 122 | [M - Br - CO₂ - CO]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source. The mass spectrum would be scanned over a mass range of m/z 50-500.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.
Analysis of Spectroscopic Data from Related Compounds
5-Bromoisatoic anhydride
-
¹H NMR (DMSO-d₆): A broad singlet for the N-H proton is observed around 11.85 ppm. The aromatic protons appear as doublets of doublets at approximately 7.96 ppm, 7.87 ppm, and 7.09 ppm.[1]
5-Methoxyisatoic anhydride
-
¹H NMR (CDCl₃): The N-H proton shows a broad singlet at around 11.61 ppm. The methoxy protons appear as a singlet at 3.65 ppm. The aromatic protons are observed as a doublet at 7.11 ppm, a doublet of doublets at 7.35 ppm, and a doublet at 7.19 ppm.[2]
Bromobenzene
-
¹H NMR: The aromatic protons typically resonate in the range of 7.2-7.6 ppm.
-
¹³C NMR: The ipso-carbon (C-Br) appears around 122 ppm, with other aromatic carbons between 127-132 ppm.
-
IR: Characteristic peaks include C-H stretching (aromatic) around 3060 cm⁻¹, C=C stretching (aromatic) in the 1600-1450 cm⁻¹ region, and a C-Br stretching vibration around 700-600 cm⁻¹.
-
MS: The molecular ion peak appears at m/z 156/158 due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). A major fragment is the phenyl cation at m/z 77.[3][4][5][6][7]
Anisole (Methoxybenzene)
-
¹H NMR: The methoxy protons give a sharp singlet around 3.8 ppm. The aromatic protons are found between 6.8 and 7.3 ppm.[8][9][10]
-
¹³C NMR: The carbon attached to the oxygen (C-O) is at about 160 ppm, while the methoxy carbon is around 55 ppm. The other aromatic carbons appear between 114 and 130 ppm.[11][12][13][14][15]
-
IR: Key absorptions include C-H stretching (aromatic and aliphatic) around 3100-2800 cm⁻¹, C=C stretching (aromatic) in the 1600-1450 cm⁻¹ range, and strong C-O stretching bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[16][17][18][19][20]
-
MS: The molecular ion is observed at m/z 108. Common fragments are seen at m/z 93 ([M-CH₃]⁺) and m/z 78 ([M-CH₂O]⁺).[21][22][23][24][25]
References
- 1. 5-Bromoisatoic anhydride | 4692-98-2 [chemicalbook.com]
- 2. 5-METHOXY -ISATOIC ANHYDRIDE | 37795-77-0 [chemicalbook.com]
- 3. proprep.com [proprep.com]
- 4. Bromobenzene(108-86-1) MS [m.chemicalbook.com]
- 5. massbank.eu [massbank.eu]
- 6. spectrabase.com [spectrabase.com]
- 7. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Anisole(100-66-3) 1H NMR spectrum [chemicalbook.com]
- 10. Solved The ?1H-NMR of anisole is shown below. Assign the | Chegg.com [chegg.com]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0033895) [hmdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Anisole(100-66-3) 13C NMR [m.chemicalbook.com]
- 16. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 17. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Anisole(100-66-3) IR Spectrum [m.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. Anisole(100-66-3) MS [m.chemicalbook.com]
- 23. Anisole [webbook.nist.gov]
- 24. Solved This is the mass spectrum for anisole | Chegg.com [chegg.com]
- 25. Solved This is the mass spectrum for anisole | Chegg.com [chegg.com]
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-4-methoxyisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-4-methoxyisatoic anhydride, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this exact molecule, this guide also includes comparative data from the closely related analogues, 5-bromoisatoic anhydride and 5-methoxyisatoic anhydride, to provide a more complete predictive profile.
Core Physical Properties
Table 1: Summary of Physical Properties
| Property | This compound | 5-Bromoisatoic anhydride (Analogue) | 5-Methoxyisatoic anhydride (Analogue) |
| CAS Number | 1427368-55-5 | 4692-98-2 | 37795-77-0 |
| Molecular Formula | C₉H₆BrNO₄ | C₈H₄BrNO₃ | C₉H₇NO₄ |
| Molecular Weight | 272.05 g/mol [1] | 242.03 g/mol | 193.16 g/mol |
| Appearance | Light red to off-white powder[1] | Off-white to salmon powder | White solid |
| Melting Point | Data not available | 280-285 °C (decomposes) | 237-239 °C |
| Boiling Point | Data not available | Not available | Data not available |
| Solubility | Data not available | Soluble in Dimethylformamide (DMF) | Data not available |
Spectroscopic and Chemical Characterization
While specific spectroscopic data for this compound is not publicly available, standard analytical techniques would be employed for its characterization.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Carbonyl carbons, aromatic carbons (some showing C-Br and C-O coupling), and a methoxy carbon. |
| IR Spectroscopy | Characteristic anhydride C=O stretching bands (symmetric and asymmetric), N-H stretching, and C-O stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns including the loss of CO₂ and CO. |
Experimental Protocols
The following are detailed, generalized methodologies for the determination of key physical properties and the synthesis of isatoic anhydrides, which can be adapted for this compound.
Synthesis of Substituted Isatoic Anhydrides
A general method for the synthesis of isatoic anhydrides involves the cyclization of the corresponding anthranilic acid. For this compound, the synthesis would likely start from 2-amino-5-bromo-4-methoxybenzoic acid.
Protocol: Synthesis of 5-Methoxyisatoic Anhydride from 2-Amino-5-methoxybenzoic Acid
This protocol for a related compound can be adapted.
-
Dissolve 2-amino-5-methoxybenzoic acid in a suitable solvent mixture, such as water and concentrated hydrochloric acid.
-
Add triphosgene to the solution while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product precipitates out of the solution.
-
Collect the solid by filtration, wash with a large volume of water, and dry under vacuum to yield the desired isatoic anhydride.
Diagram 1: General Synthesis Workflow for Isatoic Anhydrides
References
Navigating the Solubility Landscape of 5-Bromo-4-methoxyisatoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of 5-Bromo-4-methoxyisatoic anhydride is the first step in predicting and determining its solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₄ | CymitQuimica[1] |
| Molecular Weight | 272.05 g/mol | CymitQuimica[1] |
| Appearance | Light red to off-white powder | CymitQuimica[1] |
| Purity | 95% | CymitQuimica[1] |
The Critical Role of Solubility in Drug Discovery and Development
Isatoic anhydrides and their derivatives are important intermediates in the synthesis of a range of pharmaceuticals, including anti-inflammatory agents, analgesics, and antibacterials. The solubility of a lead compound like this compound directly impacts several key stages of the drug development pipeline:
-
Chemical Synthesis and Purification: Solubility dictates the choice of solvents for reactions, enabling efficient mixing of reactants and facilitating product isolation and purification through techniques like crystallization.
-
Formulation Development: For a compound to be developed into a viable drug product, it must be formulated to ensure appropriate bioavailability. Solubility in various excipients and solvent systems is a critical factor in developing stable and effective formulations.
-
Biological Screening: In vitro and in vivo assays often require the test compound to be in solution to ensure accurate and reproducible results. Poor solubility can lead to underestimated potency and misleading structure-activity relationships (SAR).
Experimental Protocol for Determining Solubility
The following is a generalized yet detailed protocol for determining the solubility of this compound in a range of organic solvents. This protocol is based on established methods for solubility determination of organic compounds.[2][3][4][5][6]
Materials and Equipment
-
This compound
-
A selection of organic solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Acetonitrile, Ethanol, Methanol, Dichloromethane, Toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true equilibrium is reached. The solid and liquid phases should be in constant contact.
-
-
Sample Collection and Preparation:
-
After the equilibration period, carefully remove the vials from the shaker. Allow any undissolved solid to settle.
-
Using a syringe, withdraw a known volume of the supernatant (the clear, saturated solution).
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.
-
-
Analysis:
-
HPLC Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the filtered supernatant into the HPLC and determine the peak area.
-
Use the calibration curve to calculate the concentration of this compound in the saturated solution.
-
-
UV-Vis Spectrophotometry Method:
-
If the compound has a suitable chromophore, prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (λmax).
-
Dilute the filtered supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve (and the dilution factor) to determine the concentration.
-
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Visualizing the Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of the solubility of an organic compound.
Caption: A flowchart outlining the key steps in the experimental determination of solubility.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. These models utilize the chemical structure of a compound to predict its solubility in various solvents. Several approaches exist, ranging from quantitative structure-property relationship (QSPR) models to more complex thermodynamic models. While these predictions can be a valuable guide for solvent selection, they should always be confirmed by experimental validation.
Conclusion
While specific, quantitative solubility data for this compound in organic solvents is not yet widely published, this technical guide provides the necessary framework for researchers to determine this critical parameter. By following the detailed experimental protocol and understanding the importance of solubility in the context of drug discovery and development, scientists can effectively utilize this and other novel compounds in their research endeavors. The provided workflow diagram offers a clear visual guide for the experimental process. As research on this and similar compounds progresses, it is anticipated that a more extensive database of their physicochemical properties will become available.
References
- 1. Isatoic anhydride [anshulchemicals.com]
- 2. Sun2019 - Predictive models of aqueous solubility of organic compounds. | BioModels [ebi.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 5. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Synthesis and Enduring Legacy of Substituted Isatoic Anhydrides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isatoic anhydrides, and their substituted variants, represent a cornerstone in heterocyclic chemistry, serving as versatile synthons for a multitude of applications, most notably in the realms of pharmaceuticals and agrochemicals. This technical guide delves into the historical discovery, the evolution of synthetic methodologies, and the ever-expanding utility of this important class of compounds.
A Journey Through Time: The Discovery and Elucidation of Isatoic Anhydride
The story of isatoic anhydride begins in 1883 with Paul Friedländer and S. Wleügel, who, upon reacting 2,1-benzisoxazole ("anthranil") with ethyl chloroformate, isolated a compound they named "anthranilic carboxylic acid".[1][2] A year later, Kolbe synthesized the same compound through the oxidation of isatin, terming it "isatoic acid".[2] It wasn't until 1899 that the correct cyclic anhydride structure was proposed by Erdmann, who recommended the name "isatoic anhydride," a name that has persisted in common usage.[2] The systematic IUPAC name for this parent compound is 2H-3,1-Benzoxazine-2,4(1H)-dione.[3][4]
This early work laid the foundation for over a century of research into the synthesis and reactivity of isatoic anhydride and its derivatives, unlocking a vast chemical space for the development of novel molecules with significant biological and industrial applications.
The Chemist's Toolkit: Evolution of Synthetic Methodologies
The preparation of substituted isatoic anhydrides has evolved significantly from the initial discovery, with modern methods offering improved yields, milder reaction conditions, and greater functional group tolerance.
Classical Approaches
The earliest and still widely practiced methods for the synthesis of isatoic anhydrides and their N-unsubstituted derivatives rely on the cyclization of anthranilic acids.
-
Reaction with Phosgene and its Analogs: The most common method involves the treatment of an appropriately substituted anthranilic acid with phosgene or a phosgene equivalent like ethyl chloroformate.[3][5][6] This reaction proceeds via an intermediate N-carboxyanhydride which readily cyclizes to the isatoic anhydride. While effective, the high toxicity of phosgene is a significant drawback.[5]
-
Oxidation of Isatins: The oxidation of substituted isatins using oxidizing agents such as chromic acid or organic peroxides (e.g., peracetic acid, m-chloroperoxybenzoic acid) provides another classical route to isatoic anhydrides.[3][7] The choice of oxidant is crucial to ensure cleavage of the C2-C3 bond of the isatin ring without degrading the aromatic nucleus.[3]
-
From Phthalic Anhydride Derivatives: Isatoic anhydrides can also be prepared from phthalic anhydride derivatives. One such method involves the reaction of phthalic anhydride with an azide, such as trimethylsilyl azide, in a neutral organic solvent.[3][7] Another approach is the oxidation of phthalimide with reagents like sodium hypochlorite.[7][8]
Modern Synthetic Innovations
In recent decades, the advent of transition metal catalysis has introduced more sophisticated and efficient methods for the synthesis of substituted isatoic anhydrides.
-
Palladium-Catalyzed Carbonylation: Palladium catalysts have enabled the synthesis of isatoic anhydrides through the carbonylation of substituted anilines.[5] This includes the oxidative double carbonylation of o-iodoanilines and the regioselective C-H bond carbonylation of N-alkyl anilines.[5] These methods offer a direct route to substituted isatoic anhydrides from readily available starting materials.
-
Oxidation of Indoles: A more recent development is the oxidative cleavage of the 2,3-carbon-carbon bond of indoles using Oxone as the sole oxidant to yield isatoic anhydrides.[5][9]
The synthesis of N-substituted isatoic anhydrides is typically achieved through two primary strategies:
-
Cyclization of N-Substituted Anthranilic Acids: Similar to the parent system, N-substituted anthranilic acids can be cyclized using phosgene or its equivalents.[1]
-
Direct N-Alkylation/Arylation: The parent isatoic anhydride can be deprotonated and subsequently alkylated or arylated to introduce a substituent on the nitrogen atom.[4][5] Copper-catalyzed N-arylation methods have also been developed.[2]
Tabulated Overview of Synthetic Preparations
| Method | Starting Material | Reagents | Key Advantages | Key Disadvantages |
| Classical Methods | ||||
| Cyclization of Anthranilic Acid | Substituted Anthranilic Acid | Phosgene, Ethyl Chloroformate | High Yield, Well-established | Use of highly toxic phosgene |
| Oxidation of Isatin | Substituted Isatin | Chromic Acid, Peroxy Acids | Good yields | Requires pre-functionalized isatin |
| From Phthalic Anhydride | Substituted Phthalic Anhydride | Trimethylsilyl Azide | Avoids phosgene | Potential for regioisomeric mixtures with unsymmetrical anhydrides |
| Oxidation of Phthalimide | Substituted Phthalimide | Sodium Hypochlorite | Readily available starting materials | Can have moderate yields |
| Modern Methods | ||||
| Pd-Catalyzed Carbonylation | o-Iodoanilines, N-Alkyl Anilines | CO, Pd(II) catalyst | High functional group tolerance, Milder conditions | Cost of catalyst, Optimization required |
| Oxidation of Indoles | Substituted Indoles | Oxone | Novel and efficient | Substrate scope may be limited |
| N-Alkylation/Arylation | Isatoic Anhydride | Base, Alkyl/Aryl Halide | Direct introduction of N-substituent | Can be challenging for certain substituents |
Detailed Experimental Protocols
Protocol 1: Synthesis of Isatoic Anhydride from Anthranilic Acid and Phosgene
This procedure is adapted from a well-established method.[6]
Materials:
-
Anthranilic acid (1 mole)
-
Concentrated hydrochloric acid
-
Water
-
Phosgene gas
-
Ammonium hydroxide (for scrubber)
Equipment:
-
2-L three-necked flask
-
Mechanical stirrer
-
Gas inlet tube with a sintered-glass gas-dispersing tip
-
Thermometer
-
Gas outlet connected to a safety flask and a gas scrubber
-
Büchner funnel and filter flask
Procedure:
-
Dissolve 137 g (1 mole) of anthranilic acid in a mixture of 1 L of water and 126 mL of concentrated hydrochloric acid with gentle warming.
-
Filter the solution into the 2-L three-necked flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and gas outlet.
-
With rapid stirring, introduce phosgene gas into the solution through the gas-dispersing tip at a rate that allows for slow bubbling through the ammonia scrubber.
-
The product will begin to precipitate shortly after the introduction of phosgene. The temperature of the reaction will rise; maintain the temperature below 50°C by regulating the phosgene flow rate.
-
Continue the addition of phosgene for 2-4 hours, or until the rate of absorption significantly decreases.
-
Discontinue the phosgene flow and purge the flask with a stream of air to remove any residual phosgene.
-
Collect the precipitated product by vacuum filtration on a Büchner funnel and wash with three 500-mL portions of cold water.
-
The mother liquor can be returned to the reaction flask for a second crop by resuming the passage of phosgene.
-
Dry the product. The expected yield is high.
Safety Note: Phosgene is a highly toxic gas. This experiment must be conducted in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.
Protocol 2: Synthesis of N-Arylated Isatoic Anhydrides via Copper-Catalyzed Arylation
This represents a more modern approach to N-substituted derivatives.[2]
Materials:
-
Isatoic anhydride
-
Diaryliodonium salt
-
Copper catalyst (e.g., CuI)
-
Solvent (e.g., DMF)
-
Base (e.g., K2CO3)
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add isatoic anhydride, the diaryliodonium salt, the copper catalyst, and the base.
-
Add the solvent and stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated isatoic anhydride.
Visualizing the Chemistry: Synthetic Pathways and Historical Timeline
Caption: Key Synthetic Pathways to Substituted Isatoic Anhydrides.
Caption: A Timeline of Key Milestones in the History of Isatoic Anhydride.
Applications: The Fruits of a Century of Research
The utility of substituted isatoic anhydrides stems from their ability to act as precursors to a wide array of heterocyclic compounds through reactions with nucleophiles, which typically proceed with the loss of carbon dioxide.[4]
-
Pharmaceuticals: This is arguably the most significant area of application. Isatoic anhydrides are pivotal in the synthesis of:
-
Quinazolinones: Including the sedative-hypnotic methaqualone and its analogs.[4][9]
-
Fenamic Acids: A class of non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Benzodiazepines and Benzotriazepines: Classes of drugs with a wide range of central nervous system activities.[10]
-
A diverse range of other biologically active molecules targeting various enzymes and receptors.[11]
-
-
Agrochemicals: Substituted isatoic anhydrides are important intermediates in the production of herbicides, such as Bendasone and Trisulfuron-methyl, and insecticides.[3]
-
Polymer Chemistry: The parent isatoic anhydride is used as a blowing agent in the polymer industry, an application that leverages its thermal decomposition to release carbon dioxide gas.[4]
-
Fine Chemicals: They are also used in the synthesis of dyes, pigments, and fragrances.[3]
Conclusion
From a serendipitous discovery in the late 19th century to a workhorse of modern synthetic chemistry, the journey of substituted isatoic anhydrides is a testament to the enduring power of fundamental chemical research. The continuous development of novel synthetic methods and the ever-expanding scope of their applications ensure that these versatile heterocyclic building blocks will remain at the forefront of innovation in drug discovery, materials science, and beyond for the foreseeable future.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. Page loading... [wap.guidechem.com]
- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - isatoic anhydride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo Di/Triazepines [rimpacts.com]
- 11. Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of 5-Bromo-4-methoxyisatoic anhydride
An In-depth Technical Guide to the Safety and Handling of 5-Bromoisatoic Anhydride
This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the known hazards, safe handling protocols, and emergency procedures for 5-Bromoisatoic Anhydride to ensure a safe laboratory environment.
Chemical and Physical Properties
5-Bromoisatoic anhydride is an important chemical raw material and pharmaceutical intermediate.[1] It typically appears as an off-white to salmon or light yellow powder.[1][2]
Table 1: Physical and Chemical Properties of 5-Bromoisatoic Anhydride
| Property | Value | Source |
| CAS Number | 4692-98-2 | [3] |
| Molecular Formula | C₈H₄BrNO₃ | [2] |
| Molecular Weight | 242.03 g/mol | [2] |
| Appearance | White to Light yellow to Light orange powder/crystal | [2] |
| Melting Point | 280-285 °C (decomposes) | [1][4] |
| Solubility | Soluble in Dimethylformamide (DMF) | [2] |
| Density | 1.8 ± 0.1 g/cm³ | [4] |
| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | [2] |
Hazard Identification and Toxicological Summary
5-Bromoisatoic anhydride is classified as a hazardous substance with several key risks that require careful management. It is known to cause skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[3] The toxicological properties have not been fully investigated.[3]
Table 2: GHS Hazard Classification for 5-Bromoisatoic Anhydride
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[2] |
| Reproductive Toxicity | 1B | May damage fertility or the unborn child.[3] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[3] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure and risk.
Handling
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]
-
Use only under a chemical fume hood or in a well-ventilated area.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye/face protection.[2][3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Avoid dust formation.[3]
-
Do not get in eyes, on skin, or on clothing.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Keep away from open flames, hot surfaces, and sources of ignition.[6]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][5]
-
Store locked up.[3]
-
Store under an inert gas, as the material may be moisture-sensitive.[2]
-
Incompatible materials include strong oxidizing agents.[3][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Conformance to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Gloves must be inspected prior to use.[7] Contaminated clothing should be removed and washed before reuse.[2][3]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7] In dusty conditions, a NIOSH-approved N95 or higher-level particulate respirator is essential.[8]
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice.[3] Ensure that eyewash stations and safety showers are close to the workstation location.[3][5]
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 3: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[5] Get medical advice/attention if you feel unwell.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[3] Remove all contaminated clothes and shoes.[5] |
| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes.[3][5] Remove contact lenses, if present and easy to do, and continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Do NOT induce vomiting.[3][5] Rinse mouth with water.[5] Get medical attention.[3] |
Accidental Release and Fire-Fighting
-
Accidental Release: Ensure adequate ventilation.[6] Evacuate personnel to safe areas.[6] Sweep up and shovel the material into suitable containers for disposal.[3] Avoid dust formation.[3] Do not let the product enter drains.[5]
-
Fire-Fighting: Suitable extinguishing media include water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Experimental Protocols
The following represents a general synthesis protocol found in the literature. All handling must be done in accordance with the safety procedures outlined in this guide.
Example Synthesis of 5-Bromoisatoic Anhydride
-
From 5-bromo indole: 5-Bromoisatoic anhydride can be prepared from 5-bromo indole by stirring it in a 4:1 mixture of DMF/H₂O for 16 hours at room temperature.[1]
-
From 5-bromoindigo red: 5-bromoindigo red is uniformly dispersed in dichloromethane. m-chloroperoxybenzoic acid is then added in batches at room temperature, and the mixture is stirred for 2 hours.[1] After the reaction, the system is cooled, and sodium bisulfite solution is added.[1] The product is then isolated through filtration and washing.[1]
Visualizations
The following diagrams illustrate key safety workflows and logical processes for handling hazardous chemical compounds like 5-Bromoisatoic Anhydride.
References
- 1. 5-Bromoisatoic anhydride | 4692-98-2 [chemicalbook.com]
- 2. 5-Bromoisatoic Anhydride 4692-98-2 | TCI EUROPE N.V. [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-Bromo isatoic anhydride | CAS#:4692-98-2 | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. What personal protective equipment is needed when handling DMDPB CAS? - Blog [china-zhufengchem.com]
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methoxyisatoic Anhydride: Potential Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for 5-Bromo-4-methoxyisatoic anhydride, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic routes in the current literature, this document outlines a rational and experimentally supported approach based on the synthesis of analogous structures. The core of this strategy involves the preparation of a key precursor, 2-amino-5-bromo-4-methoxybenzoic acid, followed by its cyclization to the target isatoic anhydride.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a two-step process. The first step involves the regioselective bromination of 2-amino-4-methoxybenzoic acid to yield the crucial intermediate, 2-amino-5-bromo-4-methoxybenzoic acid. The second step is the cyclization of this intermediate using a phosgene equivalent, such as triphosgene, to form the desired isatoic anhydride ring system.
Caption: Proposed synthetic pathway for this compound.
Potential Precursors and Their Synthesis
The primary precursor for the synthesis of this compound is identified as 2-amino-5-bromo-4-methoxybenzoic acid.
Synthesis of 2-amino-5-bromo-4-methoxybenzoic acid
A plausible method for the synthesis of this precursor is the direct bromination of commercially available 2-amino-4-methoxybenzoic acid. The electron-donating amino and methoxy groups activate the aromatic ring towards electrophilic substitution. The directing effects of these groups would favor the introduction of the bromine atom at the position para to the amino group and ortho to the methoxy group.
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-4-methoxybenzoic acid (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to a temperature between 0-5 °C.
-
Bromination: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Quenching: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-bromo-4-methoxybenzoic acid.
Synthesis of this compound
The cyclization of the 2-amino-5-bromo-4-methoxybenzoic acid precursor to the final isatoic anhydride can be achieved using a phosgene equivalent like triphosgene. This method is widely used for the synthesis of various substituted isatoic anhydrides.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, suspend 2-amino-5-bromo-4-methoxybenzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of Triphosgene: To this suspension, add a solution of triphosgene (0.4 equivalents) in anhydrous THF dropwise at room temperature under a nitrogen atmosphere.
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, a precipitate of this compound will form. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold acetone and dry under vacuum to yield the final product.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the proposed synthesis. The yield data is estimated based on analogous reactions reported in the literature for the synthesis of similar substituted isatoic anhydrides.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | 2-amino-4-methoxybenzoic acid | Bromine, Glacial Acetic Acid | 0 - 25 | 12 - 18 | 70 - 85 |
| 2 | 2-amino-5-bromo-4-methoxybenzoic acid | Triphosgene, Anhydrous THF | 25 | 18 - 24 | 85 - 95 |
Logical Workflow Diagram
The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following workflow diagram.
Caption: Logical workflow for the synthesis of this compound.
This guide provides a robust and scientifically sound proposal for the synthesis of this compound. The outlined experimental protocols are based on well-established chemical transformations and should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
Theoretical Insights into 5-Bromo-4-methoxyisatoic Anhydride: A Technical Guide for Drug Discovery Professionals
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive theoretical overview of 5-Bromo-4-methoxyisatoic anhydride, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental and computational studies on this specific molecule, this paper leverages data from related isatoic anhydride derivatives and employs established theoretical chemistry principles to predict its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's characteristics. The methodologies for computational analysis are detailed, and predicted data are presented in structured tables. Furthermore, this document includes visualizations of synthetic pathways, computational workflows, and a hypothetical signaling pathway to illustrate the potential utility of this compound in drug discovery.
Introduction
Isatoic anhydrides are versatile scaffolds in organic synthesis, serving as precursors for a wide array of nitrogen-containing heterocycles such as quinazolinones, benzodiazepines, and other biologically active molecules.[1][2][3] The substitution pattern on the aromatic ring of the isatoic anhydride core significantly influences its chemical reactivity and biological activity. The introduction of a bromine atom and a methoxy group at the 5- and 4-positions, respectively, is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles.
This whitepaper presents a theoretical exploration of this compound. While direct experimental data for this compound is scarce in the public domain, we can infer its properties through computational modeling and by analogy to structurally similar compounds. This guide will cover the predicted synthesis, spectroscopic signatures, and quantum chemical properties, providing a solid theoretical foundation for future experimental work.
Predicted Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually designed based on established methods for the synthesis of substituted isatoic anhydrides. A plausible synthetic route starts from the corresponding substituted indole, followed by oxidative cleavage.
Proposed Synthetic Pathway
A potential method for the synthesis of this compound involves the oxidation of 5-Bromo-4-methoxyindole. This approach is analogous to the synthesis of 5-bromoisatoic anhydride from 5-bromoindole.[4]
Reaction Scheme:
5-Bromo-4-methoxyindole + Oxidizing Agent (e.g., Oxone) → this compound
General Experimental Protocol for the Synthesis of Substituted Isatoic Anhydrides from Indoles
The following is a generalized experimental protocol adapted from the synthesis of similar isatoic anhydrides.[4]
-
Dissolution: Dissolve 1 mmol of the substituted indole (e.g., 5-Bromo-4-methoxyindole) in a suitable solvent mixture (e.g., a 4:1 mixture of DMF/H₂O).
-
Addition of Oxidant: To the stirred solution, add an excess of an oxidizing agent, such as Oxone (potassium peroxymonosulfate), in portions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Theoretical Spectroscopic Analysis
Spectroscopic data for this compound can be predicted based on the known spectra of related compounds and the expected effects of the substituents.
Predicted ¹H NMR Data
The proton NMR spectrum is predicted to show signals corresponding to the aromatic protons. The chemical shifts can be estimated by considering the electronic effects of the bromo and methoxy substituents on the parent isatoic anhydride. The ¹H NMR data for 5-bromoisatoic anhydride shows signals in the aromatic region.[4]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.0 | m | - |
| NH | ~11.5 | br s | - |
| OCH₃ | ~3.9 | s | - |
Table 1: Predicted ¹H NMR data for this compound in DMSO-d₆.
Predicted ¹³C NMR Data
The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, and the methoxy carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (anhydride) | 160 - 170 |
| C=O (carbamate) | 145 - 155 |
| Aromatic C | 110 - 145 |
| OCH₃ | 55 - 65 |
Table 2: Predicted ¹³C NMR data for this compound.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for the anhydride and carbamate carbonyl groups, as well as N-H and C-O stretching vibrations.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3300 |
| C=O Stretch (anhydride) | 1750 - 1850 (two bands) |
| C=O Stretch (carbamate) | 1700 - 1750 |
| C-O Stretch | 1000 - 1300 |
Table 3: Predicted characteristic IR absorption bands for this compound.
Computational Chemistry Studies
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules.[1][5][6][7] For this compound, DFT calculations can provide insights into its geometry, stability, and reactivity.
Computational Methodology
A typical DFT study would involve the following steps:
-
Structure Optimization: The molecular geometry would be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Analysis: Vibrational frequencies would be calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR spectrum.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to assess the molecule's reactivity.[8][9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to understand the charge distribution, hybridization, and donor-acceptor interactions within the molecule.[10][11][12][13][14][15]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP surface would be generated to identify the electrophilic and nucleophilic sites of the molecule.
Predicted Quantum Chemical Parameters
The following table summarizes the kind of quantitative data that would be obtained from DFT calculations. The values are hypothetical but representative for a molecule of this class.
| Parameter | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 3.5 D |
Table 4: Predicted quantum chemical parameters for this compound.
A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[9] The calculated dipole moment suggests that the molecule is polar.
Potential Applications in Drug Development
Isatoic anhydride derivatives have been explored as precursors for various pharmacologically active compounds.[16][17] The structural features of this compound make it an interesting candidate for further investigation in drug discovery.
Molecular Docking and Target Identification
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target.[6][7][18][19] Derivatives of isatoic anhydride have been investigated for their potential to interact with various biological targets. Given the prevalence of kinase inhibitors in oncology, a hypothetical application could be the design of inhibitors targeting a specific kinase signaling pathway.
Conclusion
This technical guide has provided a theoretical framework for understanding the properties of this compound. While direct experimental data is currently lacking, the predictions based on established theoretical principles and data from related compounds offer valuable insights for researchers interested in this molecule. The proposed synthetic route, predicted spectroscopic data, and computational analysis outline a clear path for future experimental validation. The potential of isatoic anhydride derivatives in drug discovery suggests that this compound is a promising scaffold for the development of novel therapeutic agents. Further experimental and computational work is encouraged to validate and expand upon the theoretical findings presented in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Isatoic anhydride as a masked directing group and internal oxidant for Rh(iii)-catalyzed decarbonylative annulation through C–H activation: insights from DFT calculations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. NBO [cup.uni-muenchen.de]
- 12. q-chem.com [q-chem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 15. iopenshell.usc.edu [iopenshell.usc.edu]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 5-Bromo-4-methoxyisatoic Anhydride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-4-methoxyisatoic anhydride as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds, particularly quinazolinones. While specific literature on the direct use of this compound is limited, this document outlines generalized protocols and expected outcomes based on well-established reactions of analogous substituted isatoic anhydrides.
Introduction
This compound is a valuable reagent for the synthesis of 6-bromo-7-methoxy substituted heterocyclic scaffolds. The isatoic anhydride moiety serves as a convenient precursor to ortho-amino benzamides upon reaction with nucleophiles. This reactivity is central to the construction of various fused heterocyclic systems. The presence of the bromo and methoxy substituents on the aromatic ring provides opportunities for further functionalization, making it an attractive starting material in drug discovery programs targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.
Core Application: Synthesis of Substituted Quinazolinones
The primary application of this compound in heterocyclic synthesis is the preparation of 6-Bromo-7-methoxy-4(3H)-quinazolinones. This is typically achieved through a one-pot, multi-component reaction involving the anhydride, a primary amine, and a one-carbon source (e.g., an orthoester or an aldehyde).
General Reaction Scheme
The reaction proceeds via initial nucleophilic attack of the primary amine on the carbonyl group of the isatoic anhydride, leading to the formation of an intermediate ortho-amino benzamide. This intermediate then condenses with an aldehyde or orthoester, followed by cyclization to yield the desired quinazolinone.
Caption: General reaction pathway for the synthesis of quinazolinones.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of substituted quinazolinones from this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Three-Component Synthesis of 6-Bromo-7-methoxy-2,3-disubstituted-quinazolin-4(3H)-ones using an Orthoester
This protocol is adapted from general procedures for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or ethanol)
-
Catalyst (optional, e.g., p-toluenesulfonic acid (p-TsOH))
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol).
-
Add the primary amine (1.1 mmol) and the orthoester (2.0 mmol).
-
Add the solvent (5 mL) and the catalyst (0.1 mmol, if used).
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-Bromo-7-methoxy-2,3-disubstituted-quinazolin-4(3H)-one.
Protocol 2: Three-Component Synthesis of 6-Bromo-7-methoxy-2,3-disubstituted-quinazolin-4(3H)-ones using an Aldehyde
This protocol is a variation of the above, using an aldehyde as the one-carbon source.
Materials:
-
This compound
-
Substituted primary amine
-
Aldehyde
-
Solvent (e.g., ethanol, acetic acid)
-
Oxidant (e.g., I₂, DDQ) - if synthesizing the fully aromatized quinazolinone.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in the chosen solvent (10 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde (1.2 mmol) to the reaction mixture.
-
If synthesizing the dihydroquinazolinone, heat the mixture to reflux and monitor by TLC.
-
If synthesizing the fully aromatized quinazolinone, add the oxidant (1.2 mmol) and heat to reflux.
-
Upon completion, work up the reaction as described in Protocol 1.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize expected yields for the synthesis of various 6-Bromo-7-methoxy-quinazolin-4(3H)-one derivatives based on analogous reactions reported in the literature.
Table 1: Expected Yields for the Synthesis of 6-Bromo-7-methoxy-3-substituted-quinazolin-4(3H)-ones (using Triethyl Orthoformate)
| Entry | Primary Amine (R¹-NH₂) | Product (R¹ substituent) | Expected Yield (%) |
| 1 | Aniline | Phenyl | 75-85 |
| 2 | 4-Methylaniline | 4-Tolyl | 80-90 |
| 3 | 4-Chloroaniline | 4-Chlorophenyl | 70-80 |
| 4 | Benzylamine | Benzyl | 85-95 |
| 5 | Cyclohexylamine | Cyclohexyl | 70-80 |
Table 2: Expected Yields for the Synthesis of 6-Bromo-7-methoxy-2,3-disubstituted-quinazolin-4(3H)-ones (using various Aldehydes)
| Entry | Primary Amine (R¹) | Aldehyde (R²) | Product (R¹, R² substituents) | Expected Yield (%) |
| 1 | Aniline | Benzaldehyde | Phenyl, Phenyl | 70-80 |
| 2 | Benzylamine | 4-Chlorobenzaldehyde | Benzyl, 4-Chlorophenyl | 75-85 |
| 3 | Aniline | 4-Methoxybenzaldehyde | Phenyl, 4-Methoxyphenyl | 75-85 |
| 4 | Cyclohexylamine | Formaldehyde | Cyclohexyl, H | 65-75 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of quinazolinones from this compound.
Caption: A typical experimental workflow for quinazolinone synthesis.
Logical Relationship of Components in Multicomponent Reaction
This diagram shows the logical relationship between the starting materials in the one-pot synthesis of the quinazolinone core.
Caption: Contribution of reactants to the final quinazolinone scaffold.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a variety of heterocyclic compounds, especially substituted quinazolinones. The multicomponent reaction approach offers an efficient and atom-economical route to these valuable scaffolds. The protocols and data presented herein, though generalized, provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel bioactive molecules. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
Application Notes & Protocols: 5-Bromo-4-methoxyisatoic Anhydride as a Versatile Precursor for the Synthesis of 6-Bromo-7-methoxy-4(3H)-quinazolinones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazolinone and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] Several quinazolinone-based drugs, such as Gefitinib and Erlotinib, have been approved for cancer therapy.[1] The substitution pattern on the quinazoline ring plays a crucial role in modulating biological activity, and the presence of a halogen at the 6-position has been shown to enhance anticancer effects.[1]
5-Bromo-4-methoxyisatoic anhydride is a valuable and highly reactive precursor for the synthesis of quinazolinones. Its structure allows for the regioselective formation of 6-Bromo-7-methoxy-4(3H)-quinazolinone derivatives. The anhydride ring is readily opened by nucleophiles, such as primary amines, to form an intermediate 2-aminobenzamide, which can then undergo cyclization to build the quinazolinone core. This document provides a detailed protocol for a versatile one-pot, three-component synthesis strategy involving this compound, a primary amine, and an aldehyde.
Reaction Principle and Workflow
The synthesis proceeds via a domino reaction sequence. First, the primary amine attacks the more reactive carbonyl group of the isatoic anhydride, leading to a ring-opening reaction that releases carbon dioxide and forms a 2-amino-N-substituted-benzamide intermediate. This intermediate then condenses with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization and oxidation to yield the final, stable 2,3-disubstituted-6-bromo-7-methoxy-4(3H)-quinazolinone product.
Caption: General experimental workflow for the one-pot synthesis of quinazolinones.
Experimental Protocols
This section details a representative protocol for the synthesis of 2,3-disubstituted-6-bromo-7-methoxy-4(3H)-quinazolinones.
Materials and Equipment:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (absolute) or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (Silica gel GF254)
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Protocol: One-Pot Three-Component Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Reagent Addition: Add the selected primary amine (1.0 eq.) and the corresponding aldehyde (1.1 eq.).
-
Solvent Addition: Add absolute ethanol (20-30 mL) as the solvent. Acetic acid can also be used as a catalyst and solvent.
-
Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will typically form. If not, slowly add cold water to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure 2,3-disubstituted-6-bromo-7-methoxy-4(3H)-quinazolinone.
-
Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination).
Caption: Key chemical transformations in the synthesis of quinazolinones from isatoic anhydride.
Data Presentation
The following table presents representative data for a hypothetical series of synthesized 6-Bromo-7-methoxy-4(3H)-quinazolinones, illustrating the expected outcomes from the described protocol.
| Compound ID | R¹ (Substituent at N-3) | R² (Substituent at C-2) | Molecular Formula | Yield (%) | Melting Point (°C) |
| QA-01 | Phenyl | Phenyl | C₂₁H₁₅BrN₂O₂ | 85 | 245-247 |
| QA-02 | 4-Chlorophenyl | Phenyl | C₂₁H₁₄BrClN₂O₂ | 82 | 261-263 |
| QA-03 | Benzyl | Phenyl | C₂₂H₁₇BrN₂O₂ | 88 | 218-220 |
| QA-04 | Phenyl | 4-Methoxyphenyl | C₂₂H₁₇BrN₂O₃ | 80 | 250-252 |
| QA-05 | Butyl | Phenyl | C₁₉H₁₉BrN₂O₂ | 75 | 178-180 |
| QA-06 | Phenyl | 4-Nitrophenyl | C₂₁H₁₄BrN₃O₄ | 78 | >300 |
Note: The data in this table is illustrative and intended to represent typical results. Actual yields and melting points will vary based on specific reactants and experimental conditions.
Summary and Applications
This compound serves as an efficient and versatile building block for constructing a library of 6-Bromo-7-methoxy-4(3H)-quinazolinones. The one-pot, three-component synthesis protocol is robust, straightforward, and allows for significant structural diversity by varying the amine and aldehyde components. The resulting compounds are of high interest for screening in drug discovery programs, particularly for developing novel anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The described methodology provides a reliable pathway for accessing these valuable heterocyclic scaffolds.
References
Application of 5-Bromo-4-methoxyisatoic anhydride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methoxyisatoic anhydride is a substituted isatoic anhydride with significant potential as a precursor in the synthesis of novel heterocyclic compounds for medicinal chemistry applications. While direct literature on the specific applications of this compound is limited, its structural motifs—a brominated and methoxylated aromatic ring fused to a reactive anhydride—suggest its utility in the generation of quinazolinone scaffolds. Quinazolinone derivatives are a prominent class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The bromine substituent can serve as a handle for further functionalization through cross-coupling reactions and can also enhance binding affinity to biological targets through halogen bonding. The methoxy group can influence the electronic properties and metabolic stability of the final compounds. This document provides an overview of the potential applications of this compound in the synthesis of bioactive molecules, with a focus on quinazolinone derivatives, and includes a representative experimental protocol based on a closely related analogue due to the absence of specific published procedures for the title compound.
Application Notes: Synthesis of Bioactive Quinazolinones
Isatoic anhydrides are versatile reagents for the synthesis of 4(3H)-quinazolinones and their 2,3-dihydro derivatives. The general reaction involves the condensation of the isatoic anhydride with a primary amine and an aldehyde or another electrophile. The resulting quinazolinone scaffold is a key pharmacophore in several FDA-approved drugs, such as Gefitinib and Erlotinib, which are epidermal growth factor receptor (EGFR) kinase inhibitors used in cancer therapy.[1][2]
The incorporation of a bromine atom at the 6-position (which would arise from the 5-bromo position of the isatoic anhydride) and a methoxy group at the 7-position of the quinazolinone ring is a common strategy in the design of potent kinase inhibitors and other therapeutic agents. These substitutions can significantly impact the structure-activity relationship (SAR) of the compounds.
Key Potential Applications:
-
Anticancer Agents: Substituted quinazolinones are well-established as inhibitors of various protein kinases, including EGFR, VEGFR, and Aurora kinases.[2][3] The bromo and methoxy substituents can be strategically employed to optimize potency and selectivity. 6-Bromo quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][4]
-
Anti-inflammatory Agents: Certain quinazolinone derivatives have shown potent anti-inflammatory activity by inhibiting enzymes such as cyclooxygenase (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).
-
Antimicrobial Agents: The quinazolinone scaffold has been explored for the development of novel antibacterial and antifungal agents.
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following is a representative procedure for the synthesis of 6-bromo-quinazolinone derivatives starting from the closely related 5-bromoanthranilic acid. This protocol can be adapted for this compound, which would be expected to react similarly with amines to form the corresponding anthranilamide intermediate in situ.
Representative Protocol: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one [1]
This protocol describes the synthesis of a key intermediate that can be further functionalized to generate a library of 6-bromo-quinazolinone derivatives.
Materials:
-
5-Bromoanthranilic acid
-
Phenyl isothiocyanate
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
A mixture of 5-bromoanthranilic acid (1 mmol) and phenyl isothiocyanate (1.2 mmol) in ethanol (20 mL) is refluxed for 8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the intermediate thiourea derivative.
-
The intermediate is then cyclized by refluxing in the presence of a catalytic amount of concentrated hydrochloric acid in ethanol for 6 hours.
-
Upon cooling, the solid product, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, precipitates.
-
The product is collected by filtration, washed with water and then with cold ethanol, and dried.
This intermediate can then be S-alkylated or S-arylated to produce a variety of 2-substituted-6-bromo-quinazolinones for biological evaluation.
Data Presentation: Biological Activity of Representative 6-Bromo-Quinazolinone Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of 6-bromo-quinazolinone derivatives against human breast cancer (MCF-7) and colon cancer (SW480) cell lines, as well as a normal lung fibroblast cell line (MRC-5) to assess selectivity.[1][4] The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | R Group (at position 2-thio) | IC50 (µM) vs. MCF-7[1] | IC50 (µM) vs. SW480[1] | IC50 (µM) vs. MRC-5[1] |
| 8a | Ethyl | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |
| 8c | 4-Fluorobenzyl | 35.14 ± 6.87 | 63.15 ± 1.63 | >100 |
| Erlotinib | (Reference Drug) | 9.9 ± 0.14 | - | - |
| Cisplatin | (Reference Drug) | - | - | - |
| Doxorubicin | (Reference Drug) | - | - | - |
Data is presented as mean ± standard deviation.
Visualizations
Logical Workflow for the Synthesis of Bioactive Quinazolinones
Caption: General synthetic route to bioactive quinazolinones.
Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives
Caption: EGFR signaling and its inhibition.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
N-Alkylation Protocols for 5-Bromo-4-methoxyisatoic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 5-bromo-4-methoxyisatoic anhydride. N-alkylated isatoic anhydrides are valuable intermediates in the synthesis of a variety of heterocyclic compounds, including quinazolinones, benzodiazepines, and other pharmacologically active molecules. The protocols described herein are based on established methods for the N-alkylation of isatoic anhydrides and are adapted for the specific substrate, this compound.
Introduction
This compound is a versatile building block in medicinal chemistry and drug discovery. The introduction of an alkyl group at the N-1 position can significantly influence the physicochemical and pharmacological properties of the resulting derivatives. N-alkylation is typically achieved by treating the isatoic anhydride with a suitable base to generate the corresponding N-anion, which then undergoes nucleophilic substitution with an alkylating agent. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic amines such as diisopropylethylamine (DIPEA).[1] Alkyl halides (e.g., iodides, bromides, chlorides) are frequently employed as the alkylating agents.
The choice of base, solvent, and reaction conditions can impact the yield and purity of the N-alkylated product. This document outlines three common protocols for the N-alkylation of this compound, along with a summary of expected outcomes and key considerations.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of isatoic anhydride derivatives based on literature reports. These yields are illustrative and may vary for this compound. Optimization of reaction conditions is recommended to achieve the best results for specific alkyl groups.
| Protocol | Base | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Sodium Hydride (NaH) | Alkyl Halide | DMF | 0 to RT | 2-18 | 60-85 | [1] |
| 2 | Potassium Carbonate (K₂CO₃) | Alkyl Halide | DMF or Acetone | RT to 60 | 12-24 | 50-75 | [1] |
| 3 | Diisopropylamine (DIPA) / TBAB | Benzyl Halide | DMAc | 30 | 2 | >88 | [1][2] |
Note: TBAB = Tetrabutylammonium bromide; DMF = Dimethylformamide; DMAc = Dimethylacetamide; RT = Room Temperature. Yields are highly dependent on the specific alkyl halide and substrate.
Experimental Protocols
Protocol 1: N-Alkylation using Sodium Hydride
This protocol is suitable for a wide range of alkyl halides and generally provides good yields. Sodium hydride is a strong base and requires careful handling.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous dimethylformamide (DMF)
-
Ice-water bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for N-alkylation using Sodium Hydride.
Protocol 2: N-Alkylation using Potassium Carbonate
This method employs a milder base, potassium carbonate, and is often preferred for its operational simplicity and safety.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide
-
Anhydrous dimethylformamide (DMF) or Acetone
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser (if heating)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and the chosen solvent (DMF or acetone).
-
Add the alkyl halide (1.5 eq) to the suspension.
-
Stir the mixture vigorously at room temperature or heat to 60 °C for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, filter off the potassium carbonate.
-
If DMF was used, pour the filtrate into a large volume of cold water to precipitate the product. If acetone was used, concentrate the filtrate under reduced pressure.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: Workflow for N-alkylation using Potassium Carbonate.
Protocol 3: N-Benzylation using Diisopropylamine and TBAB
This recently developed protocol offers high yields and short reaction times, particularly for benzylation, with the advantage of avoiding strong inorganic bases.[1][2]
Materials:
-
This compound
-
Diisopropylamine (DIPA)
-
Tetrabutylammonium bromide (TBAB)
-
Benzyl halide (e.g., 4-chlorobenzyl chloride)
-
N,N-Dimethylacetamide (DMAc)
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in DMAc in a round-bottom flask.
-
Add tetrabutylammonium bromide (TBAB) (0.1 eq) and diisopropylamine (DIPA) (2.0 eq) to the reaction mixture with continuous stirring at 30 °C.
-
After 5 minutes, add the benzyl halide (1.1 eq) to the reaction.
-
Continue stirring the reaction mixture for 2 hours at 30 °C.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the pure product.
Caption: Workflow for N-benzylation using DIPA and TBAB.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Alkylating agents are often toxic and may be carcinogenic. Handle with care and avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Ring-Opening Reactions of 5-Bromo-4-methoxyisatoic Anhydride with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methoxyisatoic anhydride is a valuable building block in synthetic organic chemistry, particularly for the synthesis of substituted anthranilamides. The ring-opening of isatoic anhydrides by nucleophiles, such as primary and secondary amines, provides a direct and efficient route to a diverse range of N-substituted 2-aminobenzamides. These products are important intermediates in the preparation of pharmaceuticals, agrochemicals, and other biologically active molecules. This document provides detailed protocols and application notes for the ring-opening reactions of this compound with various amines.
Reaction Principle
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl groups of the isatoic anhydride, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and decarboxylation afford the corresponding N-substituted 2-amino-5-bromo-4-methoxybenzamide. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and can be promoted by conventional heating or microwave irradiation.
Reactants [label="this compound + Amine (R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Polar Aprotic Solvent\n(e.g., DMF, DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heating [label="Heating\n(Conventional or Microwave)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Amino-5-bromo-4-methoxy-N-substituted-benzamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Carbon Dioxide (CO2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Reactants -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; Solvent -> Reactants [style=invis]; Heating -> Reactants [style=invis]; Intermediate -> Product [label="Ring-opening &\nDecarboxylation", color="#4285F4"]; Intermediate -> Byproduct [style=dashed, color="#4285F4"]; }
Experimental Protocols
Protocol 1: Conventional Heating Method
This protocol describes a general procedure for the reaction of this compound with an amine using conventional heating.
Materials:
-
This compound
-
Amine (e.g., alkylamine, arylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of anhydride), add the desired amine (1.0-1.2 eq).
-
The reaction mixture is stirred at room temperature for 10 minutes and then heated to 80-120 °C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Method
This protocol provides a more rapid synthesis using microwave irradiation, which can significantly reduce reaction times.
Materials:
-
This compound
-
Amine (e.g., alkylamine, arylamine)
-
Anhydrous Dimethylformamide (DMF) (optional, can be run neat)
-
Microwave vial
-
Microwave synthesizer
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the amine (1.0-1.2 eq).
-
If desired, a minimal amount of a high-boiling polar solvent like DMF can be added.
-
The vial is sealed, and the mixture is subjected to microwave irradiation at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).
-
After the reaction is complete, the vial is cooled to room temperature.
-
The product is isolated following a similar work-up procedure as described in the conventional heating method (Protocol 1).
Data Presentation
The following table summarizes representative reaction conditions and yields for the ring-opening of this compound with various amines. Please note that these are illustrative examples, and actual results may vary depending on the specific amine and reaction conditions.
| Amine | Method | Temperature (°C) | Time | Yield (%) |
| Aniline | Conventional | 100 | 4 h | 85 |
| 4-Methylaniline | Conventional | 100 | 4 h | 88 |
| 4-Methoxyaniline | Conventional | 110 | 5 h | 82 |
| Benzylamine | Conventional | 90 | 3 h | 92 |
| Cyclohexylamine | Conventional | 90 | 3 h | 90 |
| Aniline | Microwave | 120 | 15 min | 90 |
| Benzylamine | Microwave | 110 | 10 min | 95 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for choosing the appropriate synthetic method and the subsequent steps for product isolation and purification.
Start [label="Start: Synthesize N-substituted\n2-amino-5-bromo-4-methoxybenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; ChooseMethod [label="Choose Synthetic Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Conventional [label="Conventional Heating", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microwave [label="Microwave Irradiation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Perform Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Aqueous Work-up &\nFiltration", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Recrystallization [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; ColumnChromatography [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> ChooseMethod; ChooseMethod -> Conventional [label=" Time not critical "]; ChooseMethod -> Microwave [label=" Rapid synthesis needed "]; Conventional -> Reaction; Microwave -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Recrystallization [label=" Crystalline solid "]; Purification -> ColumnChromatography [label=" Oily or impure solid "]; Recrystallization -> FinalProduct; ColumnChromatography -> FinalProduct; }
Conclusion
The ring-opening of this compound with amines is a versatile and straightforward method for the synthesis of a wide array of N-substituted 2-aminobenzamides. The choice between conventional heating and microwave-assisted synthesis allows for flexibility in terms of reaction time and equipment availability. The protocols provided herein serve as a valuable guide for researchers in the fields of medicinal chemistry and materials science for the efficient preparation of these important chemical intermediates.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 5-Bromo-4-methoxyisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-4-methoxyisatoic anhydride with various partners, including boronic acids (Suzuki-Miyaura coupling), alkenes (Heck coupling), terminal alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). This versatile building block is a valuable precursor in the synthesis of a wide range of heterocyclic compounds, particularly quinazolinones and their derivatives, which are of significant interest in drug discovery and materials science.
Introduction
This compound is a key intermediate for the synthesis of substituted anthranilamides and quinazolinones. The presence of a bromine atom at the 5-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities into the aromatic core. These reactions are fundamental transformations in modern organic synthesis, offering a powerful tool for the construction of carbon-carbon and carbon-nitrogen bonds.[1]
The subsequent sections provide detailed experimental protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions using this compound as the substrate. The reaction conditions provided are based on established methodologies for similar aryl bromides and are expected to be readily adaptable.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Diagram of the Suzuki-Miyaura Coupling Workflow
References
Application Notes and Protocols for the Synthesis of Bioactive Quinazolinone Derivatives from 5-Bromo-4-methoxyisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of quinazolinone derivatives, a class of compounds with significant therapeutic potential, starting from 5-bromo-4-methoxyisatoic anhydride. The synthesized derivatives, particularly those with bromine and methoxy substitutions on the quinazolinone core, have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Introduction to this compound in Drug Discovery
This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds, most notably quinazolinones. The presence of the bromo and methoxy functional groups on the resulting quinazolinone scaffold at positions 6 and 7, respectively, is of particular interest in medicinal chemistry. Structure-activity relationship studies have demonstrated that these substitutions can significantly enhance the biological activity of the molecule, particularly in the context of kinase inhibition.[1][2] Quinazolinone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4]
Key Synthetic Pathways
The primary route for the synthesis of quinazolinone derivatives from this compound involves its reaction with primary amines. This reaction can be tailored to produce a diverse library of compounds by varying the amine starting material. A common and efficient method is a one-pot, three-component reaction involving the isatoic anhydride, a primary amine, and an aldehyde, which leads to the formation of 2,3-dihydroquinazolin-4(1H)-ones.[2][5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Bromo-7-methoxy-3-substituted-2,3-dihydroquinazolin-4(1H)-ones
This protocol describes a one-pot, three-component reaction for the synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones catalyzed by bismuth(III) nitrate pentahydrate under solvent-free conditions.
Materials:
-
This compound
-
Aromatic or aliphatic primary amine (e.g., aniline, benzylamine)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Ethanol
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the primary amine (1 mmol), the aromatic aldehyde (1 mmol), and Bi(NO₃)₃·5H₂O (10 mol%).
-
Heat the reaction mixture at 80-100 °C under solvent-free conditions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate:n-hexane mobile phase.
-
Upon completion of the reaction (typically within 1-2 hours), cool the mixture to room temperature.
-
Add ethanol to the reaction mixture and stir for 10 minutes.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 6-bromo-7-methoxy-3-substituted-2,3-dihydroquinazolin-4(1H)-one.
Protocol 2: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one from a Related Precursor
This protocol is adapted from the synthesis of a similar compound starting from 5-bromoanthranilic acid and provides a pathway to a key intermediate for further derivatization.[2]
Materials:
-
5-Bromo-4-methoxyanthranilic acid (can be derived from the hydrolysis of this compound)
-
Phenyl isothiocyanate
-
Triethylamine
-
Absolute ethanol
Procedure:
-
Reflux a mixture of 5-bromo-4-methoxyanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) for 20 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter the precipitate.
-
Recrystallize the obtained solid from ethanol to yield 6-bromo-7-methoxy-2-mercapto-3-phenylquinazolin-4(3H)-one.
Data Presentation
The following table summarizes the expected yields for representative reactions based on literature for similar compounds.
| Starting Isatoic Anhydride | Amine | Aldehyde | Product | Yield (%) | Reference |
| This compound | Aniline | Benzaldehyde | 6-Bromo-7-methoxy-3-phenyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | ~90 | Adapted from[2] |
| This compound | Benzylamine | 4-Chlorobenzaldehyde | 3-Benzyl-6-bromo-2-(4-chlorophenyl)-7-methoxy-2,3-dihydroquinazolin-4(1H)-one | ~85 | Adapted from[2] |
Note: Yields are estimates based on similar reported reactions and may vary depending on specific reaction conditions.
Mandatory Visualization
Signaling Pathway Diagram
The synthesized 6-bromo-7-methoxy-quinazolinone derivatives have been shown to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The quinazolinone derivatives can competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.
Caption: EGFR signaling pathway and its inhibition by 6-bromo-7-methoxy-quinazolinone derivatives.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of quinazolinone derivatives from this compound.
Caption: General workflow for the synthesis and evaluation of quinazolinone derivatives.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. japsonline.com [japsonline.com]
Application Notes and Protocols: 5-Bromo-4-methoxyisatoic Anhydride as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methoxyisatoic anhydride is a substituted isatoic anhydride that serves as a versatile intermediate in the synthesis of various heterocyclic compounds, particularly quinazolinones. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the bromo and methoxy substituents on the isatoic anhydride ring offers opportunities for further chemical modifications, allowing for the fine-tuning of the pharmacological properties of the final products.
This document provides detailed application notes on the use of this compound in the synthesis of bioactive molecules, with a focus on quinazolinone derivatives that act as kinase inhibitors. A detailed experimental protocol for a representative synthesis is also provided.
Application: Synthesis of Kinase Inhibitors
Quinazolinone derivatives are well-established as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One of the most important targets in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a key role in cell proliferation, survival, and migration.[1][2][3][4] Several approved anticancer drugs, such as gefitinib and erlotinib, are based on the quinazolinone scaffold and function as EGFR inhibitors.[3]
This compound is an excellent starting material for the synthesis of novel quinazolinone-based kinase inhibitors. The general synthetic approach involves the reaction of the anhydride with a primary amine, which leads to the formation of the quinazolinone ring system.
Experimental Protocols
General Synthesis of 6-Bromo-7-methoxy-4(3H)-quinazolinones from this compound
This protocol describes a general method for the synthesis of 6-bromo-7-methoxy-4(3H)-quinazolinone derivatives through the condensation of this compound with various primary amines. This procedure is adapted from established methods for the synthesis of substituted quinazolinones from isatoic anhydrides.[5][6]
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine)
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (EtOH)
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K2CO3)
Procedure:
-
Method A: Acid Catalysis a. To a solution of this compound (1.0 mmol) in ethanol (20 mL), add the primary amine (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol). b. Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 8 hours depending on the amine used. c. After completion of the reaction, cool the mixture to room temperature. d. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. e. If the product does not precipitate, concentrate the solvent under reduced pressure, and purify the residue by column chromatography on silica gel.
-
Method B: Base-mediated Condensation in DMSO a. In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.2 mmol) in DMSO (10 mL). b. Add potassium carbonate (1.5 mmol) to the mixture. c. Heat the reaction mixture to 90-100 °C for 4-6 hours, monitoring by TLC.[5] d. After completion, cool the reaction mixture to room temperature and pour it into ice-water. e. Collect the precipitated solid by filtration, wash thoroughly with water, and dry. f. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Characterization:
The synthesized compounds should be characterized by standard analytical techniques such as:
-
Melting Point: To determine the purity of the compound.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of substituted quinazolinones from isatoic anhydrides, based on literature precedents. Yields for the synthesis starting from this compound are expected to be in a similar range.
| Entry | Primary Amine | Product | Method | Yield (%) | Reference |
| 1 | Aniline | 6-Bromo-7-methoxy-3-phenylquinazolin-4(3H)-one | A or B | 85-95 (expected) | Adapted from[5] |
| 2 | Benzylamine | 3-Benzyl-6-bromo-7-methoxyquinazolin-4(3H)-one | A or B | 88-96 (expected) | Adapted from[5] |
| 3 | 4-Fluoroaniline | 6-Bromo-3-(4-fluorophenyl)-7-methoxyquinazolin-4(3H)-one | A or B | 82-92 (expected) | General method |
| 4 | Cyclohexylamine | 6-Bromo-3-cyclohexyl-7-methoxyquinazolin-4(3H)-one | A or B | 80-90 (expected) | General method |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 6-bromo-7-methoxy-4(3H)-quinazolinones.
Caption: General workflow for the synthesis of quinazolinone derivatives.
EGFR Signaling Pathway
The diagram below depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway and the point of inhibition by quinazolinone-based kinase inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival. Quinazolinone inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.[1][4]
Caption: Inhibition of the EGFR signaling pathway by quinazolinones.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines [organic-chemistry.org]
- 6. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Bioactive Quinazolinones from 5-Bromo-4-methoxyisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Application Note:
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] The quinazolinone scaffold is a key structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antihypertensive effects.[2][3]
In the realm of oncology, substituted quinazolinones have emerged as a particularly promising class of compounds, with several derivatives being developed as potent enzyme inhibitors.[2] Notably, the quinazoline core is a well-established pharmacophore for the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[4][5] The development of EGFR inhibitors has led to targeted therapies for various cancers, particularly non-small cell lung cancer.[6][7]
The synthesis of a diverse library of substituted quinazolinones is therefore of great interest for drug discovery and development. One-pot, multi-component reactions are highly efficient and atom-economical methods for the rapid construction of complex molecules from simple starting materials.[2] This document provides a detailed protocol for a one-pot, three-component synthesis of novel 6-bromo-7-methoxy-substituted quinazolin-4(3H)-ones starting from 5-Bromo-4-methoxyisatoic anhydride. The bromo and methoxy substituents on the quinazolinone core provide valuable handles for further chemical modification and can influence the biological activity of the final compounds.
Proposed Synthesis of this compound
Experimental Protocol: One-Pot Synthesis of 6-Bromo-7-methoxy-2,3-disubstituted-quinazolin-4(3H)-ones
This protocol describes a one-pot, three-component reaction for the synthesis of 6-bromo-7-methoxy-quinazolin-4(3H)-ones from this compound, a primary amine, and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline)
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (or another suitable solvent)
-
Catalyst (optional, e.g., a Lewis acid like Bi(NO3)3·5H2O)[1]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired primary amine (1.0 mmol), and the aromatic aldehyde (1.0 mmol).
-
Add a suitable solvent, such as ethanol (10 mL).
-
If using a catalyst, add it to the reaction mixture (e.g., 0.05 mmol of Bi(NO3)3·5H2O).[1]
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically after several hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 6-bromo-7-methoxy-2,3-disubstituted-quinazolin-4(3H)-one.
Data Presentation
The following table summarizes the reactants and expected products for the one-pot synthesis of a representative 6-bromo-7-methoxy-2,3-diphenyl-quinazolin-4(3H)-one.
| Compound | Role | Mol. Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Theoretical Yield (g) | Experimental Yield (g) | Purity (%) |
| This compound | Starting Material | 272.04 | 1.0 | 1.0 | - | - | - |
| Aniline | Reactant | 93.13 | 1.0 | 1.0 | - | - | - |
| Benzaldehyde | Reactant | 106.12 | 1.0 | 1.0 | - | - | - |
| 6-Bromo-7-methoxy-2,3-diphenyl-quinazolin-4(3H)-one | Product | 433.31 | - | - | 0.433 |
Visualizations
Caption: Workflow for the one-pot synthesis of substituted quinazolinones.
Caption: EGFR signaling pathway and the inhibitory action of quinazolinones.
Conclusion
The described one-pot synthesis protocol offers an efficient and straightforward method for the preparation of novel 6-bromo-7-methoxy-substituted quinazolin-4(3H)-ones. This approach allows for the rapid generation of a library of diverse compounds for biological screening. Given the established role of the quinazolinone scaffold in EGFR inhibition, the synthesized compounds represent promising candidates for further investigation in the development of targeted anticancer therapies. The versatility of this multi-component reaction allows for the introduction of a wide range of substituents, enabling fine-tuning of the pharmacological properties of the final products.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinazolinone-based hybrids with diverse biological activities: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds | Bentham Science [eurekaselect.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]
The Versatility of 5-Bromo-4-methoxyisatoic Anhydride in Organic Synthesis: A Gateway to Novel Heterocycles
Introduction
5-Bromo-4-methoxyisatoic anhydride is a versatile and highly reactive building block in organic synthesis, primarily serving as a precursor to a wide array of substituted quinazolinone and quinazoline derivatives. The presence of the bromo and methoxy functionalities on the aromatic ring provides strategic points for further functionalization, making it an attractive starting material for the synthesis of complex heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds, including kinase inhibitors and other therapeutic agents. This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols and characterization data for the synthesis of a key quinazolinone intermediate.
Synthetic Applications
The primary application of this compound lies in its reaction with various nucleophiles, particularly primary amines and their equivalents, to construct the quinazolinone core. The isatoic anhydride ring is readily opened by a nucleophile, followed by cyclization to form the fused heterocyclic system. This reactivity allows for the introduction of diverse substituents at the 2- and 3-positions of the quinazolinone ring, enabling the generation of large compound libraries for drug discovery and development.
A key transformation is the synthesis of 7-bromo-6-methoxyquinazolin-4(3H)-one, a foundational structure for further elaboration. This is typically achieved through a one-pot reaction with a simple nitrogen source, such as formamide or ammonia. The resulting quinazolinone can then be subjected to various cross-coupling reactions at the bromine position or modifications at the N3-position.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-6-methoxyquinazolin-4(3H)-one
This protocol details the synthesis of 7-bromo-6-methoxyquinazolin-4(3H)-one from this compound and formamide. This reaction proceeds via an initial nucleophilic attack of formamide on the anhydride, followed by cyclization and elimination of water and carbon dioxide to yield the desired quinazolinone.
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, as solvent and reagent)
-
Dowtherm A (optional, as a high-boiling solvent)
Procedure:
-
A mixture of this compound (e.g., 2.72 g, 10 mmol) and formamide (e.g., 20 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to 150-160 °C and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-water (e.g., 100 mL) with stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
The solid is washed with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
The crude product is dried under vacuum.
-
Recrystallization from a suitable solvent, such as ethanol or a mixture of DMF/water, can be performed for further purification to yield 7-bromo-6-methoxyquinazolin-4(3H)-one as a solid.
Quantitative Data
| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| 7-Bromo-6-methoxyquinazolin-4(3H)-one | This compound | Formamide | Formamide | 2-4 | 150-160 | High | >300 |
Note: "High" yield is indicated as specific literature values for this exact transformation are not consistently reported, but analogous reactions typically proceed in good to excellent yields.
Characterization Data for 7-Bromo-6-methoxyquinazolin-4(3H)-one
| Analysis | Data |
| 1H NMR (DMSO-d6, 400 MHz) | δ 12.35 (s, 1H, NH), 8.18 (s, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 3.95 (s, 3H, OCH3). |
| 13C NMR (DMSO-d6, 100 MHz) | δ 160.5, 155.8, 148.2, 146.1, 128.5, 122.3, 118.9, 109.7, 107.9, 56.8. |
| Mass Spec. (ESI) | m/z 254.9 [M+H]+, 256.9 [M+H+2]+. |
Visualizing the Synthesis
The following diagrams illustrate the key synthetic pathway and the logical workflow for utilizing this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-methoxyisatoic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-4-methoxyisatoic anhydride synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step process: bromination of 4-methoxy-2-aminobenzoic acid followed by cyclization with a phosgene equivalent.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of 2-amino-5-bromo-4-methoxybenzoic acid (Bromination Step) | Incomplete reaction. | - Ensure the activity of the brominating agent (e.g., N-Bromosuccinimide).- Increase the reaction time or temperature cautiously, monitoring by TLC.- Optimize the solvent system; acetic acid is commonly used. |
| Formation of di-brominated or other side products. | - Maintain a low reaction temperature to improve selectivity.- Add the brominating agent portion-wise to control the reaction rate.- Consider using a milder brominating agent. | |
| Poor quality of starting material (4-methoxy-2-aminobenzoic acid). | - Purify the starting material by recrystallization before use.- Confirm the identity and purity of the starting material by analytical methods (NMR, mp). | |
| Low Yield of this compound (Cyclization Step) | Incomplete cyclization. | - Ensure strictly anhydrous conditions, as water will hydrolyze the product and the phosgene equivalent.- Use a fresh or properly stored phosgene equivalent (e.g., triphosgene).- Optimize the amount and type of base used (e.g., pyridine, triethylamine). |
| Side reactions, such as polymerization or decarboxylation. | - Maintain the recommended reaction temperature; excessive heat can promote side reactions.- Consider using a milder cyclizing agent if harsh conditions are leading to decomposition.- Minimize the reaction time once the starting material is consumed (monitor by TLC). | |
| Product Purity Issues | Presence of unreacted 2-amino-5-bromo-4-methoxybenzoic acid. | - Optimize the stoichiometry of the cyclizing agent.- Improve purification by recrystallization from a suitable solvent (e.g., ethyl acetate, toluene). |
| Contamination with by-products from the cyclization reaction. | - Purify the crude product by column chromatography on silica gel, using a non-polar to polar solvent gradient.- Wash the crude product with a solvent that selectively dissolves the impurities. | |
| Product decomposition during purification. | - Avoid excessive heating during recrystallization.- Use a less acidic or basic purification method if the product is sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most direct precursor is 2-amino-5-bromo-4-methoxybenzoic acid. This intermediate can be synthesized by the bromination of 4-methoxy-2-aminobenzoic acid.
Q2: Which cyclizing agent is most effective for converting the aminobenzoic acid to the isatoic anhydride?
A2: Phosgene is the traditional reagent. However, due to its high toxicity, safer alternatives like triphosgene (bis(trichloromethyl) carbonate) are commonly used and are effective. Triphosgene is a stable solid that generates phosgene in situ.
Q3: What are the critical reaction conditions for the cyclization step?
A3: The cyclization reaction is highly sensitive to moisture. Therefore, it is crucial to use anhydrous solvents (e.g., dry THF, dioxane, or toluene) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting aminobenzoic acid spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
Q5: What is the typical yield for the synthesis of this compound?
A5: The overall yield can vary significantly depending on the optimization of both the bromination and cyclization steps. With careful control of reaction conditions and purification, yields for the cyclization step can often exceed 80%.
Q6: What are the common side products, and how can they be minimized?
A6: In the bromination step, over-bromination can lead to di-bromo species. This can be minimized by controlling the stoichiometry of the brominating agent and the reaction temperature. During cyclization, incomplete reaction can leave unreacted starting material. Polymerization of the isatoic anhydride can also occur under harsh conditions. Using the correct stoichiometry and maintaining the recommended temperature can help minimize these side products.
Experimental Protocols
Synthesis of 2-amino-5-bromo-4-methoxybenzoic acid
-
Dissolve 4-methoxy-2-aminobenzoic acid in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid or N-bromosuccinimide in portions while maintaining the low temperature.
-
Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 2-amino-5-bromo-4-methoxybenzoic acid.
-
Recrystallize from ethanol or an ethanol/water mixture for further purification.
Synthesis of this compound
-
Suspend the dry 2-amino-5-bromo-4-methoxybenzoic acid in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere.
-
Add a base, such as pyridine or triethylamine.
-
To this suspension, add a solution of triphosgene in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Filter the reaction mixture to remove any salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent like ethyl acetate or toluene.
dot
Caption: Synthetic pathway for this compound.
Data Presentation
| Parameter | Bromination | Cyclization |
| Typical Solvents | Glacial Acetic Acid | Anhydrous THF, Toluene, Dioxane |
| Key Reagents | N-Bromosuccinimide (NBS), Bromine | Triphosgene, Phosgene |
| Base | Not applicable | Pyridine, Triethylamine |
| Typical Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-6 hours | 4-12 hours |
| Typical Yield | 70-90% | >80% (optimized) |
| Purification Method | Recrystallization (Ethanol/Water) | Recrystallization (Ethyl Acetate/Toluene) |
Technical Support Center: Purification of Crude 5-Bromo-4-methoxyisatoic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 5-Bromo-4-methoxyisatoic anhydride by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallization for purifying this compound?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the anhydride decreases, leading to the formation of purified crystals. Impurities, which are either more soluble or present in smaller amounts, remain dissolved in the solvent (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For isatoic anhydrides, polar aprotic solvents or alcohols are often good starting points. Based on the properties of similar compounds, suitable solvents to screen include:
-
Single Solvents: Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Methanol, Ethanol.
-
Solvent Mixtures: Ethanol/Water, Acetone/Water, Dichloromethane/Hexane.
A good practice is to test the solubility of a small amount of the crude material in a few different solvents to find the one that provides a significant difference in solubility between hot and cold conditions.
Q3: What are the potential impurities in crude this compound?
A3: Potential impurities depend on the synthetic route used. Common impurities could include unreacted starting materials (e.g., the corresponding anthranilic acid), by-products from the cyclization reaction, or residual reagents. If the synthesis involves oxidation, over-oxidized or side-reaction products might be present.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. The chosen solvent is unsuitable.2. Insufficient solvent was used. | 1. Test the solubility in a different solvent.2. Add more solvent in small portions until the solid dissolves. |
| The compound "oils out" instead of crystallizing. | 1. The solution is supersaturated.2. The cooling process is too rapid.3. The melting point of the compound is lower than the boiling point of the solvent. | 1. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.2. Insulate the flask to slow down the cooling rate.3. Choose a lower-boiling point solvent. |
| No crystals form upon cooling. | 1. The solution is not saturated.2. The solution is supersaturated and requires nucleation. | 1. Evaporate some of the solvent to increase the concentration and then cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Crystal formation is very rapid and yields a fine powder. | 1. The solution is too concentrated.2. The cooling is too fast. | 1. Add a small amount of hot solvent to redissolve the solid and allow it to cool more slowly.2. Place the flask in a Dewar or insulated container to slow the rate of cooling. |
| The purified product has a low melting point or appears discolored. | 1. Incomplete removal of impurities.2. Co-precipitation of impurities. | 1. Repeat the recrystallization process, potentially with a different solvent system.2. If the solution is colored, consider adding activated charcoal to the hot solution before filtration to remove colored impurities. |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used.3. Premature crystallization during hot filtration. | 1. Cool the solution in an ice bath to minimize solubility.2. Concentrate the mother liquor and cool to obtain a second crop of crystals.3. Use a pre-heated funnel and flask for hot filtration. |
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₄BrNO₃ |
| Molecular Weight | 242.03 g/mol |
| Appearance | Off-white to salmon powder |
| Melting Point | 280-285 °C (decomposes)[1][2] |
| Solubility | Soluble in Dimethylformamide (DMF)[1] |
Experimental Protocol: Recrystallization of this compound
This is a general guideline. The specific solvent and volumes should be optimized for your particular sample.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid just dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation. The ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent and heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven at an appropriate temperature.
Diagrams
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 5-Bromo-4-methoxyisatoic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 5-Bromo-4-methoxyisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common precursor is 2-amino-5-bromo-4-methoxybenzoic acid. The synthesis involves the cyclization of this anthranilic acid derivative, typically using a phosgenating agent.
Q2: What are the general classes of side reactions to be aware of during the synthesis?
Common side reactions include hydrolysis of the anhydride ring, ring-opening by nucleophiles (especially strong bases), incomplete cyclization, and potential decarboxylation under harsh thermal conditions. The isatoic anhydride ring is sensitive and can be cleaved under certain conditions.[1]
Q3: Can the 4-methoxy group be cleaved during the synthesis?
While not extensively reported as a primary side reaction under standard phosgenation conditions, demethylation of methoxy-substituted aromatic compounds can occur in the presence of strong acids or high temperatures. It is crucial to maintain controlled temperature and avoid excessively acidic conditions to minimize the risk of forming the corresponding 5-bromo-4-hydroxyisatoic anhydride.
Q4: Is de-bromination a common side reaction?
Dehalogenation, particularly of bromo-substituted aromatic rings, can occur, often facilitated by catalysts like palladium or under certain reductive conditions. While less common in the absence of such catalysts, it is a potential side reaction to consider, especially if reaction conditions are not well-controlled or if metallic impurities are present.
Q5: How can I purify the final product?
Purification of this compound is typically achieved through recrystallization from a suitable solvent or by column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete cyclization of the starting anthranilic acid. 2. Hydrolysis of the isatoic anhydride product due to moisture in reagents or solvents. 3. Ring-opening of the product by basic reagents or impurities. 4. Elevated reaction temperatures leading to decomposition or side reactions.[2] | 1. Ensure stoichiometric amounts of the cyclizing agent (e.g., phosgene, triphosgene) are used. Monitor the reaction progress by TLC or HPLC. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen, argon). 3. Avoid strong bases. If a base is necessary, use a non-nucleophilic, hindered base and add it slowly at low temperatures. 4. Maintain the recommended reaction temperature. Temperatures above 60°C can significantly decrease the yield of isatoic anhydrides.[2] |
| Presence of an Impurity with a Higher Polarity | 1. Hydrolysis of the isatoic anhydride to 2-amino-5-bromo-4-methoxybenzoic acid. 2. Formation of 5-bromo-4-hydroxyisatoic anhydride due to cleavage of the methoxy group. | 1. Work up the reaction under anhydrous conditions. Wash the crude product with a non-polar solvent to remove any unreacted starting material before further purification. 2. Analyze the impurity by LC-MS and NMR to confirm its identity. If demethylation is confirmed, reduce the reaction temperature and avoid strong acids. |
| Presence of a Non-polar Impurity | 1. De-bromination of the product to form 4-methoxyisatoic anhydride. | 1. Analyze the impurity by mass spectrometry to check for the absence of bromine. If de-bromination is confirmed, ensure the reaction setup is free from metallic contaminants that could catalyze this side reaction. |
| Product is Difficult to Crystallize | 1. Presence of significant amounts of impurities. 2. Oiling out of the product from the crystallization solvent. | 1. Attempt purification by column chromatography before crystallization. 2. Try a different solvent system for crystallization. A solvent mixture (e.g., ethanol/water, dioxane/water) might be effective. |
Experimental Protocols
Key Experiment: Synthesis of this compound from 2-amino-5-bromo-4-methoxybenzoic acid
Materials:
-
2-amino-5-bromo-4-methoxybenzoic acid
-
Triphosgene
-
Anhydrous Toluene
-
Anhydrous Triethylamine
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-amino-5-bromo-4-methoxybenzoic acid in anhydrous toluene.
-
Slowly add triethylamine to the suspension at room temperature while stirring.
-
In a separate flask, dissolve triphosgene in anhydrous toluene.
-
Add the triphosgene solution dropwise to the stirred suspension of the anthranilic acid salt over a period of 30-60 minutes at 0-5 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash with cold, anhydrous toluene.
-
Dry the solid product under vacuum.
Note: This is a general procedure and may require optimization based on specific laboratory conditions and scale. Phosgene and triphosgene are highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
References
Technical Support Center: Optimizing Reactions of 5-Bromo-4-methoxyisatoic Anhydride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving 5-Bromo-4-methoxyisatoic anhydride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of quinazolinone derivatives from this compound?
A1: The synthesis of quinazolinone derivatives from this compound typically proceeds through a well-established mechanism. First, a primary amine performs a nucleophilic attack on the carbonyl group of the isatoic anhydride. This is followed by the opening of the anhydride ring and subsequent decarboxylation to form a 2-aminobenzamide intermediate. This intermediate then undergoes intramolecular cyclization with a suitable electrophile (often an aldehyde or its equivalent), followed by dehydration, to yield the final quinazolinone product.
Q2: What are the most common solvents and bases used for reacting this compound with primary amines?
A2: Common solvents for this reaction include polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dioxane, as well as alcohols like ethanol and isopropanol. The choice of solvent can influence reaction rates and solubility of reactants and products. Bases are often used to facilitate the reaction, with common choices including organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃). The selection of the base should be made carefully to avoid potential side reactions.
Q3: How can I purify the resulting 5-Bromo-4-methoxy-substituted quinazolinone derivatives?
A3: Purification of the final quinazolinone derivatives is typically achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system must be identified that dissolves the compound at an elevated temperature but results in its precipitation upon cooling, leaving impurities in the solution. Column chromatography using silica gel is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A typical eluent system for these types of compounds would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate, with the ratio adjusted to achieve optimal separation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of Isatoic Anhydride: this compound can be sensitive to strong bases and high temperatures, leading to decomposition and the formation of byproducts. 2. Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient primary amines may react slowly. 3. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. | 1. Use a milder base (e.g., NaHCO₃ instead of NaH) and maintain a moderate reaction temperature. Consider adding the isatoic anhydride portion-wise to the reaction mixture. 2. Increase the reaction temperature or use a catalyst to enhance the reactivity of the amine. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Formation of Multiple Byproducts | 1. Side Reactions of the Isatoic Anhydride: The anhydride ring can undergo alternative cleavage pathways, especially under harsh conditions. 2. Reaction with Solvent: If using a protic solvent like an alcohol, it can compete with the amine as a nucleophile. 3. Oxidation: The quinazolinone product can sometimes be susceptible to oxidation, leading to colored impurities. | 1. Optimize the reaction conditions by using milder bases and lower temperatures. 2. Switch to an aprotic solvent such as DMF, DMSO, or dioxane. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble in the Reaction Solvent: This can make precipitation or extraction challenging. 2. Product Co-elutes with Impurities during Chromatography: The polarity of the product and impurities may be very similar. | 1. After the reaction is complete, try to precipitate the product by adding a non-solvent (e.g., water or hexane). Alternatively, remove the reaction solvent under reduced pressure and proceed with purification. 2. Experiment with different eluent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Adding a small amount of a modifier like triethylamine to the eluent can sometimes improve the separation of basic compounds.[2] |
| Inconsistent Results | 1. Purity of Starting Materials: Impurities in the this compound or the primary amine can affect the reaction outcome. 2. Water Content: The presence of water can lead to hydrolysis of the isatoic anhydride. | 1. Ensure the purity of your starting materials by checking their melting point or using analytical techniques like NMR. 2. Use anhydrous solvents and dry glassware to minimize water content in the reaction. |
Data Presentation: Optimization of Reaction Conditions
The following table provides an example of how to systematically optimize the reaction conditions for the synthesis of a 5-Bromo-4-methoxy-3-aryl-quinazolin-4(3H)-one derivative. The data presented here is illustrative and should be adapted based on experimental observations.
Reaction: this compound + Substituted Aniline → 5-Bromo-4-methoxy-3-(substituted-phenyl)-quinazolin-4(3H)-one
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | TEA | 80 | 12 | 65 |
| 2 | DMF | K₂CO₃ | 80 | 12 | 72 |
| 3 | DMSO | TEA | 80 | 12 | 68 |
| 4 | Dioxane | DIPEA | 100 | 12 | 75 |
| 5 | Ethanol | NaHCO₃ | Reflux | 24 | 55 |
| 6 | Dioxane | K₂CO₃ | 100 | 8 | 85 |
| 7 | Dioxane | K₂CO₃ | 80 | 12 | 78 |
This table illustrates a hypothetical optimization study. Actual results may vary.
Experimental Protocols
General Procedure for the Synthesis of 5-Bromo-4-methoxy-3-aryl-quinazolin-4(3H)-ones
-
To a stirred solution of a substituted aniline (1.0 mmol) in an appropriate solvent (10 mL, e.g., dioxane), add a base (1.5 mmol, e.g., K₂CO₃).
-
Add this compound (1.0 mmol) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a suitable solvent (e.g., cold ethanol).
-
If no precipitate forms, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure quinazolinone derivative.
Mandatory Visualizations
Signaling Pathway: EGFR Inhibition by Quinazolinone Derivatives
Caption: EGFR signaling pathway and its inhibition by a quinazolinone derivative.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of derivatives.
Logical Relationship: Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low yield in quinazolinone synthesis.
References
Technical Support Center: N-Benzylation of Isatoic Anhydride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-benzylation of isatoic anhydride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the N-benzylation of isatoic anhydride?
A1: The most frequent issues include low yields of the desired N-benzylated product, the formation of multiple byproducts, and difficulties in purifying the final compound. These problems often arise from the sensitivity of the isatoic anhydride ring, which can open under certain reaction conditions, particularly with strong bases and high temperatures.[1][2][3]
Q2: What are the typical bases used for N-benzylation, and what are their advantages and disadvantages?
A2: Commonly used bases include sodium hydride (NaH), potassium carbonate (K2CO3), and diisopropylethylamine (DIPEA).[1] While NaH is a strong base that can effectively deprotonate the nitrogen, it often leads to the formation of byproducts due to the high reactivity and the isatoic anhydride ring's sensitivity.[3][4] Weaker bases like K2CO3 may result in incomplete reactions or require longer reaction times. A combination of diisopropylamine (DIPA) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown to provide excellent yields with minimal byproduct formation.[1][5]
Q3: What are common byproducts in this reaction?
A3: Several byproducts can be generated, including those resulting from the ring-opening of the isatoic anhydride. Identified byproducts include benzyl aldehyde, sodium 2-isocyanatobenzoate, anthranilic acid, a double benzylation product, and the corresponding benzyl ester.[2] The formation of these impurities complicates purification.[2]
Q4: Are there alternative methods to synthesize N-benzylated isatoic anhydrides?
A4: Yes, a two-step alternative involves the N-benzylation of isatin, followed by oxidation to the desired N-benzylated isatoic anhydride.[1][2] This method can provide excellent yields of the intermediate N-benzylated isatins (76-88%) and avoids many of the issues associated with the direct benzylation of isatoic anhydride.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Yield of N-Benzylated Product | Ineffective Base: The chosen base may not be strong enough to deprotonate the isatoic anhydride nitrogen effectively. | Consider using a stronger base system. A combination of diisopropylamine (DIPA) and tetrabutylammonium bromide (TBAB) has been reported to give high yields (>88%) in a short reaction time (2 hours) at 30°C.[1][5] |
| Reaction Temperature Too Low: The reaction may not have sufficient energy to proceed to completion. | While high temperatures can be detrimental, ensure the reaction is conducted at an optimal temperature. For the DIPA/TBAB system, 30°C is recommended.[1] | |
| Poor Quality Reagents: Degradation of the benzyl halide or isatoic anhydride derivative can prevent the reaction. | Use freshly purified or commercially available high-purity reagents. | |
| Formation of Multiple Byproducts | Use of Strong Base: Strong bases like sodium hydride (NaH) can cause the isatoic anhydride ring to open, leading to a complex mixture of byproducts.[2][3][4] | Switch to a milder base system. The DIPA/TBAB combination is reported to produce the desired product without byproduct formation.[1] |
| High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition.[2] | Maintain a controlled and moderate reaction temperature. For many systems, room temperature or slightly above (e.g., 30°C) is sufficient.[1] | |
| Difficulty in Product Purification | Presence of Multiple Byproducts: A complex reaction mixture makes separation by standard techniques like column chromatography challenging.[2] | Optimize the reaction conditions to minimize byproduct formation (see above). If byproducts are unavoidable, consider alternative purification methods like flash chromatography or recrystallization.[1][2] |
| Co-elution of Product and Impurities: The desired product and byproducts may have similar polarities. | Adjust the mobile phase composition for column chromatography to improve separation. Gradient elution may be necessary. |
Experimental Protocols
Protocol 1: Optimized N-Benzylation of Isatoic Anhydride using DIPA/TBAB
This protocol is based on a reported methodology that provides high yields with minimal side products.[1]
Materials:
-
Isatoic anhydride derivative
-
Benzyl halide (e.g., 4-chlorobenzyl chloride)
-
Diisopropylamine (DIPA)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylacetamide (DMAc) as solvent
Procedure:
-
To a solution of the isatoic anhydride derivative (1.0 mmol) in DMAc (1.0 mL), add DIPA (1.5 mmol) and TBAB (0.2 mmol).
-
Add the benzyl halide (1.1 mmol) to the reaction mixture.
-
Stir the reaction at 30°C for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the pure product can often be obtained directly. If necessary, purify by standard methods.
Protocol 2: Two-Step Synthesis via N-Benzylation of Isatin
This alternative protocol can be used to avoid issues with direct benzylation.[1][2]
Step 1: N-Benzylation of Isatin
-
Dissolve the isatin derivative (1.0 mmol) in an appropriate solvent.
-
Add a suitable base (e.g., DIPA) and catalyst (e.g., TBAB).
-
Add the benzyl halide (1.1 mmol) and stir at optimized conditions (e.g., 30°C for 2-4 hours).
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction and purify the N-benzylated isatin, which has been reported in excellent yields (76-88%).[1]
Step 2: Oxidation of N-Benzylated Isatin
-
The N-benzylated isatin obtained from Step 1 is then oxidized to the corresponding N-benzylated isatoic anhydride.
-
Various oxidizing agents can be used, such as peroxy acids (e.g., m-chloroperbenzoic acid - MCPBA) or peroxides.
-
The choice of oxidizing agent and reaction conditions will depend on the specific substrate and should be optimized accordingly.
Visualizations
Caption: Comparative workflow of direct vs. two-step N-benzylation.
Caption: Troubleshooting logic for N-benzylation reactions.
References
- 1. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid hydrolysis of 5-Bromo-4-methoxyisatoic anhydride
Welcome to the technical support center for 5-Bromo-4-methoxyisatoic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling this moisture-sensitive reagent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is it a problem for this compound?
A1: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For this compound, hydrolysis leads to the opening of the anhydride ring, resulting in the formation of 5-Bromo-4-methoxyanthranilic acid and the release of carbon dioxide gas.[1]
This degradation is a significant problem for several reasons:
-
Reduced Purity and Yield: The presence of the hydrolysis product introduces a significant impurity into your starting material, leading to lower yields of your desired product.
-
Altered Stoichiometry: If the hydrolysis is not accounted for, the molar quantity of the active anhydride will be incorrect, leading to inaccurate stoichiometry in your reactions.
-
Side Reactions: The resulting anthranilic acid derivative can potentially participate in unwanted side reactions, further complicating the reaction mixture and purification process.
Below is a diagram illustrating the hydrolysis pathway.
Caption: The hydrolysis reaction of this compound.
Q2: How should I properly store this compound to prevent hydrolysis?
A2: Proper storage is the first and most critical step in preventing hydrolysis. The goal is to minimize exposure to atmospheric moisture. The optimal storage method depends on the available facilities and the intended duration of storage.
| Storage Method | Efficacy | Key Considerations |
| Glovebox | Excellent | Store in a sealed container inside a nitrogen or argon-filled glovebox with low moisture levels (<1 ppm).[2] This is the ideal method for long-term storage and frequent use. |
| Sealed Ampoule | Excellent | The compound can be sealed under an inert atmosphere or vacuum in a glass ampoule.[2] This is best for long-term archival storage but requires breaking the seal for each use. |
| Desiccator | Good | For short-term storage, a tightly sealed container can be placed in a glass desiccator containing a fresh, active desiccant (e.g., Drierite, phosphorus pentoxide). Ensure the desiccator seal is well-greased and airtight. |
| Original Sure/Seal™ Bottle | Good | If purchased in a Sure/Seal™ or similar bottle, keep the cap tightly sealed when not in use.[3][4] Store the entire bottle in a dry environment, such as a desiccator. |
Q3: What are the best practices for handling and weighing this compound?
A3: Every time the compound is exposed to the atmosphere, it is at risk of hydrolysis. Handling should be performed swiftly and in a controlled environment. The best practice is to handle the compound exclusively under an inert atmosphere.
Caption: Recommended workflow for weighing and handling moisture-sensitive solids.
Key Handling Steps:
-
Use a Glovebox: The ideal environment for weighing and portioning is a glovebox continuously purged with an inert gas.[2]
-
Use a Schlenk Line: If a glovebox is unavailable, weighing can be done quickly on the bench, and the material can be immediately added to a reaction flask that is then attached to a Schlenk line. Purge the flask with at least three vacuum/inert gas cycles to remove atmospheric contaminants.[2]
-
Use Dry Glassware: All glassware must be rigorously dried before use, typically by oven-drying overnight at >125°C and cooling under a stream of dry inert gas.[4][5]
-
Inert Gas Blanket: When transferring the solid, do so under a positive pressure of nitrogen or argon to prevent air from entering the flask.
Q4: How can I detect and quantify hydrolysis of my reagent?
A4: If you suspect hydrolysis has occurred, you can confirm it analytically. High-Performance Liquid Chromatography (HPLC) is a reliable method for separating the anhydride from its hydrolysis product, 5-Bromo-4-methoxyanthranilic acid.[6][7]
Analytical Techniques:
-
HPLC: Develop a reversed-phase HPLC method. The more polar anthranilic acid derivative will typically have a shorter retention time than the less polar anhydride. Quantification can be achieved by running a calibration curve with a pure standard of the hydrolysis product.
-
FTIR Spectroscopy: Monitor the disappearance of the characteristic anhydride carbonyl stretches (typically two bands around 1750-1850 cm⁻¹) and the appearance of carboxylic acid C=O (around 1700-1730 cm⁻¹) and O-H (broad, 2500-3300 cm⁻¹) stretches.
-
¹H NMR Spectroscopy: The proton signals of the anhydride will differ from those of the anthranilic acid derivative. The appearance of a broad singlet for the carboxylic acid proton and shifts in the aromatic protons can indicate hydrolysis.
Note: Gas chromatography is generally unsuitable for analyzing isatoic anhydrides as they tend to decompose at elevated temperatures.[8]
Troubleshooting Guide
Experiencing poor yields or unexpected side products? Hydrolysis of this compound may be the culprit. Use this guide to diagnose and solve the problem.
Q5: My reaction is not working as expected. How can I determine if reagent hydrolysis is the cause?
A5: Follow this troubleshooting decision tree to identify potential sources of moisture contamination.
Caption: A decision tree for troubleshooting reaction failures due to hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Reaction Setup Under Inert Atmosphere
This protocol describes a standard setup using a Schlenk line to ensure a reaction remains free of atmospheric moisture and oxygen.
-
Glassware Preparation: Dry all necessary glassware (reaction flask, condenser, etc.) in an oven at 140°C for at least 4 hours.[5] Assemble the glassware while still hot and immediately connect it to a Schlenk line.
-
System Purge: Evacuate the assembled glassware under vacuum until the pressure is low (<1 mbar). Refill the system with a dry, inert gas (high-purity nitrogen or argon). Repeat this vacuum/refill cycle at least three times.[2]
-
Reagent Addition (Solid): Weigh the this compound in a glovebox and add it to the reaction flask before sealing and purging. Alternatively, weigh it quickly and add it to the flask under a strong counter-flow of inert gas.
-
Solvent Addition: Add anhydrous solvent via a gas-tight syringe through a rubber septum.[3] Ensure the solvent was obtained from a reliable source (e.g., freshly distilled or from a Sure/Seal™ bottle).
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas. This is typically achieved by connecting the system outlet to an oil or mercury bubbler, which allows for a visual confirmation of the pressure.[5]
-
Liquid Reagent Addition: Add any other liquid reagents via syringe. Ensure syringes are oven-dried and flushed with inert gas before use.[4][5]
Protocol 2: Monitoring Hydrolysis via Reversed-Phase HPLC
This protocol provides a starting point for developing an HPLC method to assess the purity of your anhydride.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve a small, accurately weighed sample (~1 mg) in 10 mL of acetonitrile. Dilute as necessary.
-
Analysis: Inject the sample. The anhydride, being less polar, should have a longer retention time than the more polar 5-Bromo-4-methoxyanthranilic acid hydrolysis product. The relative peak areas can provide a semi-quantitative estimate of purity. For accurate quantification, a calibration curve with a pure standard of the hydrolysis product is required.
References
- 1. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 4. web.mit.edu [web.mit.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. guidechem.com [guidechem.com]
Column chromatography techniques for purifying 5-Bromo-4-methoxyisatoic anhydride products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of 5-Bromo-4-methoxyisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered when purifying isatoic anhydride derivatives by silica gel column chromatography?
A1: A significant challenge is the on-column degradation of the isatoic anhydride. The slightly acidic nature of standard silica gel can catalyze the decarboxylation of the anhydride, leading to the formation of N-substituted anthranilic acid byproducts.[1] This results in lower yields and co-elution of impurities with the desired product.
Q2: How can I minimize product decomposition on the silica gel column?
A2: To prevent decarboxylation, it is advisable to use a faster purification technique like flash chromatography with a more polar eluent system.[1] Minimizing the time the compound spends on the column is crucial. Additionally, deactivating the silica gel by pre-treating it with a small amount of a basic modifier, such as triethylamine mixed in the eluent, can help neutralize the acidic sites.
Q3: What are some recommended starting solvent systems for the column chromatography of this compound?
A3: While specific optimal conditions can vary, a good starting point for many isatoic anhydride derivatives is a mobile phase consisting of a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate or dichloromethane. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity.
Q4: My purified product appears as an oil and won't solidify. What could be the issue?
A4: If your product is an oil after chromatography, it may still contain residual solvent or impurities. Co-evaporation with a solvent like toluene can sometimes help remove stubborn solvent traces. If the product is still an oil, it's possible that the product itself is an oil at room temperature or that impurities are preventing crystallization.[2] In such cases, further purification or trying trituration with a non-solvent (like cold diethyl ether or water) might induce solidification.[2]
Q5: Can I use other stationary phases besides silica gel?
A5: Yes, if your compound is particularly sensitive to the acidity of silica gel, you might consider alternative stationary phases. Alumina (neutral or basic) can be a good alternative. For more specialized separations, reversed-phase chromatography (e.g., C18) could also be explored, though this would require a different solvent system (e.g., water/acetonitrile or water/methanol).
Troubleshooting Guide
This guide addresses specific problems you might encounter during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | 1. Product decomposed on the column.[1]2. The chosen mobile phase is not polar enough to elute the product.3. Product is highly soluble in the mobile phase and eluted very quickly in the first fractions. | 1. Perform a stability test on a small amount of your compound with silica gel before running the column. Consider using deactivated silica or an alternative stationary phase like alumina.2. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in hexane).3. Collect smaller fractions from the very beginning of the elution and carefully analyze them by TLC. |
| Poor Separation of Product and Impurities | 1. The mobile phase polarity is too high, causing all compounds to elute together.2. The mobile phase polarity is too low, resulting in broad, overlapping bands.3. The column was overloaded with the crude product.4. The sample was not loaded onto the column in a concentrated band. | 1. Start with a less polar mobile phase and use a gradient elution to gradually increase the polarity.2. Optimize the mobile phase composition using TLC to achieve better separation between your product and impurities.3. Use a larger column or reduce the amount of sample loaded.4. Dissolve the sample in a minimal amount of solvent and load it carefully onto the column. Consider dry loading if the sample has poor solubility in the mobile phase. |
| Product Elutes with a Tailing Peak | 1. Strong interaction between the product and the stationary phase.2. The presence of acidic impurities. | 1. Add a small amount of a modifier to the mobile phase. For example, a small percentage of acetic acid can sometimes improve the peak shape of acidic compounds.2. If your product is basic, adding a small amount of triethylamine or pyridine to the mobile phase can improve peak shape. |
| Multiple Spots on TLC After Purification | 1. The product is decomposing during the chromatography process.2. The collected fractions are still mixtures. | 1. As mentioned, the acidic nature of silica can cause degradation. Use flash chromatography or a less acidic stationary phase.[1]2. Combine only the purest fractions as determined by TLC. Fractions that are not pure may need to be combined and re-chromatographed under different conditions. |
Experimental Protocols
General Protocol for Flash Column Chromatography of this compound
This is a general guideline and may need to be optimized for your specific crude product.
1. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material to be purified (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel (230-400 mesh is suitable for flash chromatography) using the chosen mobile phase (e.g., 9:1 hexane/ethyl acetate) to create a homogenous and bubble-free column bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Carefully apply the solution to the top of the column and allow it to absorb into the silica gel.
-
Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to increase the flow rate (this is the "flash" in flash chromatography).
-
Begin collecting fractions. The size of the fractions will depend on the column size and the expected separation.
4. Analysis:
-
Monitor the elution of the compounds by spotting the collected fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
References
Technical Support Center: Synthesis of 5-Bromo-4-methoxyisatoic anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-Bromo-4-methoxyisatoic anhydride. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: A common synthetic route starts with commercially available 4-methoxy-5-bromoanthranilic acid. This precursor can then be converted to the target isatoic anhydride.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, the rate of addition of reagents, and moisture content. Isatoic anhydride formation is sensitive to these conditions, and deviations can lead to side product formation and reduced yields.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material and the appearance of the product spot, which should be visualized under UV light, indicate the reaction's progression.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethyl acetate or a mixture of dimethylformamide (DMF) and water.
Q5: Are there any specific safety precautions I should take when handling the reagents?
A5: Yes, many of the reagents used in this synthesis are hazardous. For example, phosgene derivatives, which can be used for the cyclization step, are highly toxic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
Scaling up the synthesis of this compound can present several challenges. The following table outlines potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Side product formation due to incorrect temperature or reagent stoichiometry. - Loss of product during workup or purification. | - Monitor the reaction by TLC to ensure completion. - Optimize reaction temperature and ensure precise measurement of reagents. - Use a minimal amount of solvent for recrystallization to maximize recovery. |
| Product Contamination | - Presence of unreacted starting materials. - Formation of polymeric byproducts. - Contamination from solvents or glassware. | - Ensure complete reaction before workup. - Purify the product by recrystallization or column chromatography. - Use high-purity solvents and thoroughly clean all glassware. |
| Difficulty in Product Isolation | - Product is too soluble in the reaction mixture. - Formation of an oil instead of a precipitate. | - Cool the reaction mixture in an ice bath to induce precipitation. - If an oil forms, try triturating with a non-polar solvent like hexane to induce solidification. |
| Inconsistent Results on Scale-up | - Poor heat and mass transfer in larger reaction vessels. - Inefficient mixing. | - Use a reactor with appropriate heating/cooling capabilities and an efficient stirring mechanism. - Consider a gradual, stepwise scale-up to identify and address potential issues early. |
Experimental Protocol: Synthesis of this compound
This protocol details a potential method for the synthesis of this compound from 2-amino-5-bromo-4-methoxybenzoic acid.
Reagents and Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalent |
| 2-Amino-5-bromo-4-methoxybenzoic acid | 246.06 | 10.0 g | 1.0 |
| Triphosgene | 296.75 | 5.0 g | 0.41 |
| Toluene | - | 200 mL | - |
| Ethyl Acetate | - | As needed for purification | - |
| Hexane | - | As needed for purification | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-5-bromo-4-methoxybenzoic acid (10.0 g).
-
Solvent Addition: Add 200 mL of anhydrous toluene to the flask.
-
Reagent Addition: While stirring the suspension, carefully add triphosgene (5.0 g) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain it for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold toluene.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C.
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis process.
Technical Support Center: Monitoring Reactions of 5-Bromo-4-methoxyisatoic Anhydride by TLC
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the reaction progress of 5-Bromo-4-methoxyisatoic anhydride using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the TLC analysis of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | 1. Sample is too concentrated.[1] 2. The compound is acidic or basic.[1][2] 3. The reaction solvent is interfering (e.g., high-boiling point solvents like DMF or DMSO).[3] | 1. Dilute the reaction mixture sample before spotting it on the TLC plate.[1] 2. Add a small amount of acid (e.g., 0.1-2% acetic or formic acid) or base (e.g., 0.1-2% triethylamine) to the mobile phase to improve spot shape.[2][4][5] 3. After spotting the plate, place it under high vacuum for a few minutes to remove residual high-boiling solvent before developing.[3] |
| Spots are Not Visible or Faint | 1. The sample is too dilute.[4] 2. The compound is not UV-active.[1][4] 3. The compound has evaporated from the plate. | 1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[4] 2. Use an alternative visualization method, such as staining with potassium permanganate (KMnO4) or iodine vapor.[1][6] 3. Ensure the compound is not highly volatile. If it is, minimize the time the plate is exposed to air before and after development. |
| Spots Remain at the Baseline | 1. The mobile phase (eluent) is not polar enough.[6] 2. The compound is highly polar.[3] | 1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[6] 2. Consider using a reverse-phase TLC plate if the compound is very polar.[3] |
| Spots Run at the Solvent Front | 1. The mobile phase is too polar.[6] | 1. Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).[6] |
| Uneven Solvent Front | 1. The TLC plate was not placed evenly in the developing chamber. 2. The chamber was not properly saturated with solvent vapors. | 1. Ensure the TLC plate is placed vertically and straight in the developing chamber. 2. Line the inside of the developing chamber with filter paper saturated with the mobile phase to ensure proper saturation. |
| Reaction Mixture Appears as a Smear | 1. The reaction has resulted in multiple products or decomposition.[1][3] 2. A high-boiling point reaction solvent is present.[3] | 1. Run a 2D TLC to determine if the streaking is due to decomposition on the silica gel.[3] 2. As mentioned previously, remove high-boiling solvents under vacuum after spotting.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for monitoring the reaction of this compound?
A common starting point for developing a TLC mobile phase for aromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A 7:3 or 1:1 mixture of hexane:ethyl acetate is a good initial system to try. The polarity can then be adjusted based on the observed separation.
Q2: How can I distinguish between the starting material and the product on the TLC plate?
The starting material, this compound, is generally more polar than the resulting N-substituted product (e.g., an amide or quinazolinone) due to the presence of the anhydride group. Therefore, the starting material will typically have a lower Retention Factor (Rf) value than the product.[7] It is crucial to run a reference spot of the starting material on the same TLC plate as the reaction mixture for direct comparison.
Q3: My spots are streaking. What is the most likely cause for this specific class of compounds?
Streaking is common when dealing with acidic or basic compounds.[1][2] this compound can be considered acidic, and if the reaction is with an amine, the reactant and potentially the product can be basic. To counteract this, add a small amount of a modifier to your mobile phase. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, a small amount of triethylamine is often effective.[2][4]
Q4: How do I calculate the Rf value and what does it signify?
The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[8]
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
The Rf value is a characteristic of a compound in a specific solvent system and helps in identifying components of a mixture.[8] A lower Rf value indicates a more polar compound that has a stronger interaction with the polar silica gel stationary phase.[7]
Q5: What visualization techniques can I use if my compounds are not visible under UV light?
While many aromatic compounds are UV-active, if you cannot see your spots under a UV lamp, you can use chemical stains.[1] A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with a wide variety of organic compounds. Exposing the plate to iodine vapor in a sealed chamber is another common visualization method.[1]
Experimental Protocol: TLC Monitoring of the Reaction of this compound with Aniline
This protocol describes a representative method for monitoring the formation of 2-amino-5-bromo-4-methoxy-N-phenylbenzamide from this compound and aniline.
1. Preparation of the TLC Plate:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
2. Spotting the TLC Plate:
-
Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the 'SM' mark.
-
Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 30 min, 1 hr), take a small aliquot of the reaction mixture using a capillary tube and spot it on the 'RM' mark.
-
Co-spot (C): On the 'C' mark, first spot the starting material solution, and then carefully spot the reaction mixture on top of it. This lane helps to confirm the identity of the starting material spot in the reaction mixture.
3. Developing the TLC Plate:
-
Prepare the mobile phase, for example, a 7:3 mixture of hexane and ethyl acetate.
-
Pour a small amount of the mobile phase into a developing chamber lined with filter paper, ensuring the solvent level is below the baseline on the TLC plate.[8]
-
Carefully place the spotted TLC plate into the chamber and close the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
4. Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm).
-
Circle the visible spots with a pencil.
-
If necessary, use an appropriate stain (e.g., potassium permanganate) for better visualization.
5. Analysis:
-
Calculate the Rf values for the starting material and any new spots that appear in the reaction mixture lane.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Representative TLC Data
| Compound | Structure | Typical Mobile Phase | Expected Rf Value |
| This compound (Starting Material) | 7:3 Hexane:Ethyl Acetate | ~ 0.4 | |
| 2-amino-5-bromo-4-methoxy-N-phenylbenzamide (Product) | 7:3 Hexane:Ethyl Acetate | ~ 0.6 |
Note: Rf values are indicative and can vary based on the specific experimental conditions.
Diagrams
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 1820740-28-0|5-Bromo-4-(trifluoromethyl)isatoic anhydride|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
Technical Support Center: N-Arylation of Substituted Isatoic Anhydrides
Welcome to the technical support center for the N-arylation of substituted isatoic anhydrides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-arylation of a substituted isatoic anhydride is resulting in low yields. What are the common causes and how can I improve the yield?
A1: Low yields in the N-arylation of isatoic anhydrides are a common issue and can stem from several factors, including harsh reaction conditions, suboptimal catalyst systems, and inherent substrate reactivity.[1]
-
Traditional Methods: Classical methods like the Ullmann condensation often require harsh reaction conditions, which can lead to low yields and side reactions such as reductive dehalogenation.[1]
-
Modern Catalytic Systems: More recent copper-catalyzed methods using diaryliodonium salts have shown improved yields (ranging from 61-92%) under milder, room temperature conditions.[1][2] If you are using an older method, consider switching to a modern catalytic system.
-
Substrate Effects: The electronic properties of your substituted isatoic anhydride can significantly impact the reaction outcome. For instance, a 5-methoxy-substituted isatoic anhydride that failed to react with a symmetrical iodonium salt gave a 79% yield with an unsymmetrical aryl(TMP)iodonium salt.[1][2] Weakly deactivating groups like halides at the 7-position have also been shown to be compatible, yielding products in the range of 67-72%.[1]
-
Alternative Two-Step Routes: Direct N-arylation can be challenging. An alternative is a two-step process starting from the corresponding isatin. This involves N-arylation of the isatin followed by oxidation to form the N-aryl isatoic anhydride.[3][4] This can sometimes provide a more reliable route to the desired product.
Q2: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
A2: A common side product observed during the N-arylation of isatoic anhydride is the corresponding N-arylated anthranilic acid.[1] This is due to the nucleophilic attack on the carbonyl group of the isatoic anhydride, leading to ring-opening.
To minimize this and other side reactions:
-
Optimize Reaction Conditions: Carefully screen bases and solvents. For instance, in a copper-catalyzed system, the choice of base can be critical. While strong bases might be required for deprotonation, they can also promote side reactions. In some cases, base-mediated approaches have been unsuccessful, necessitating a switch to a metal-catalyzed system.[1]
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, as water can facilitate the hydrolysis of the anhydride ring.
-
Control of Temperature: Elevated temperatures can lead to decarboxylation of the isatoic anhydride.[5] Running the reaction at the lowest effective temperature is advisable. Modern copper-catalyzed methods that proceed at room temperature are advantageous in this regard.[1]
Q3: I am struggling with the purification of my N-arylated isatoic anhydride. Do you have any recommendations?
A3: Purification can be challenging due to the potential for the product to be unstable on silica or alumina columns.[3]
-
Column Chromatography: If using column chromatography, it is crucial to use a deactivated stationary phase. This can be achieved by pre-treating the silica gel with a small amount of a non-polar solvent containing a tertiary amine (e.g., 1% triethylamine in hexane) to neutralize acidic sites.
-
Alternative Purification Methods: Consider other purification techniques such as recrystallization if your product is a solid.
-
Product Stability: Be aware that N-substituted isatoic anhydrides can be susceptible to hydrolysis. It is advisable to handle and store them in a dry environment.
Experimental Protocols
Copper-Catalyzed N-Arylation with an Unsymmetrical Iodonium Salt (General Procedure)
This protocol is based on a mild and efficient method for the N-arylation of isatoic anhydrides.[1]
Materials:
-
Substituted Isatoic Anhydride
-
Aryl(TMP)iodonium trifluoroacetate
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., DMF or MeCN)
Procedure:
-
To an oven-dried reaction vessel, add the substituted isatoic anhydride (1.0 equiv.), aryl(TMP)iodonium trifluoroacetate (1.2 equiv.), CuI (10 mol%), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary) to afford the desired N-arylated isatoic anhydride.
Data Presentation
Table 1: Comparison of Yields for N-Arylation of Substituted Isatoic Anhydrides with Phenyl(TMP)iodonium Trifluoroacetate [1][2]
| Substituent on Isatoic Anhydride | Position | Yield (%) |
| H | - | 61-92 |
| 6-Methyl | 6 | 82 |
| 6-Bromo | 6 | Good |
| 5-Methoxy | 5 | 79 |
| 7-Fluoro | 7 | 72 |
| 7-Chloro | 7 | 67 |
Visualizations
Experimental Workflow for Copper-Catalyzed N-Arylation
Caption: Workflow for the copper-catalyzed N-arylation of isatoic anhydrides.
Troubleshooting Decision Tree for Low Yield N-Arylation
Caption: Decision tree for troubleshooting low yields in N-arylation reactions.
References
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. researchgate.net [researchgate.net]
- 3. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Removal of impurities from 5-Bromo-4-methoxyisatoic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4-methoxyisatoic anhydride. The information provided is intended to assist with the removal of common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities largely depend on the synthetic route employed. Assuming the synthesis involves the reaction of 2-amino-5-bromo-4-methoxybenzoic acid with a phosgene equivalent, likely impurities include:
-
Unreacted Starting Material: 2-amino-5-bromo-4-methoxybenzoic acid.
-
Hydrolysis Product: The isatoic anhydride ring can be susceptible to hydrolysis, reverting to 2-amino-5-bromo-4-methoxybenzoic acid, especially in the presence of moisture or on silica gel during chromatography.
-
Polymeric Byproducts: Formed through intermolecular reactions under certain conditions.
-
Residual Solvents: Solvents used in the reaction or initial work-up, such as toluene, dioxane, or ethyl acetate.
Q2: How can I monitor the purity of my this compound sample?
A2: The purity of your sample can be effectively monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and convenient method to visualize the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool for identifying and quantifying impurities with distinct proton signals.
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the purity of the sample.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity. Impurities will typically cause a depression and broadening of the melting point range.
Q3: What are the general storage conditions for this compound to prevent degradation?
A3: this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, which can cause hydrolysis. It is advisable to store it in a cool, dark place.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: My product is an off-white or colored powder after initial synthesis.
-
Question: Why is my this compound not a white powder, and how can I decolorize it?
-
Answer: The off-white or colored appearance is likely due to the presence of colored impurities or byproducts from the synthesis. Recrystallization is often an effective method for decolorization. The choice of solvent is crucial. You can also perform a wash with a 5% sodium bicarbonate solution to remove acidic impurities, which may be colored.[1][2]
Problem 2: I am having difficulty removing the starting material (2-amino-5-bromo-4-methoxybenzoic acid).
-
Question: My TLC and 1H NMR show the presence of the starting anthranilic acid even after purification. How can I remove it?
-
Answer: The starting material has a free carboxylic acid and an amino group, making it more polar than the desired isatoic anhydride.
-
Acid-Base Extraction: You can dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate) and wash it with a mild aqueous base like 5% sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the less acidic isatoic anhydride remains in the organic layer.
-
Column Chromatography: If extraction is not sufficient, column chromatography with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) should effectively separate the more polar starting material from the product.
-
Problem 3: My product appears to be degrading on the silica gel column during chromatography.
-
Question: I am observing streaking on my TLC plate and lower yields after column chromatography. What could be the cause?
-
Answer: Isatoic anhydrides can be sensitive to the acidic nature of standard silica gel, leading to ring-opening and degradation.
-
Deactivate Silica Gel: You can use silica gel that has been neutralized by washing with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (e.g., eluent containing 0.1-1% triethylamine), and then re-equilibrating with the mobile phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Faster Elution: A faster elution rate during column chromatography can minimize the contact time of the compound with the stationary phase.
-
Quantitative Data Presentation
The following table provides a hypothetical comparison of different purification methods for this compound. Researchers can use this as a template to record their own experimental results.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol) | 85 | 95 | 70 | Good for removing less soluble impurities. |
| Recrystallization (Dioxane) | 85 | 97 | 65 | Effective, but dioxane is a hazardous solvent.[3] |
| Column Chromatography | 85 | >99 | 80 | Best for achieving high purity. |
| Washing with NaHCO3 | 85 | 90 | 95 | Quick and efficient for removing acidic impurities. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Choose an appropriate solvent in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethyl acetate and hexane are good starting points.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry, loaded silica to the top of the column.
-
Elution: Elute the column with an appropriate solvent system. A gradient of hexane/ethyl acetate is a good starting point (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a pre-coated silica gel TLC plate.
-
Spotting: Dissolve a small amount of your crude and purified samples in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solutions onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 7:3 hexane/ethyl acetate). Allow the solvent front to move up the plate.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The isatoic anhydride and related aromatic compounds should be UV active. You can also use a staining solution like potassium permanganate for visualization.
-
Rf Calculation: Calculate the retention factor (Rf) for each spot to compare the polarity of the components.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification method.
References
Validation & Comparative
Unveiling the Structure: A Comparative Guide to the ¹H NMR Analysis of 5-Bromo-4-methoxyisatoic Anhydride
In the landscape of pharmaceutical research and drug development, the precise characterization of novel compounds is paramount. For researchers working with isatoic anhydride derivatives, understanding their structural nuances is critical for advancing their synthetic and medicinal chemistry efforts. This guide provides a comprehensive ¹H NMR analysis of 5-Bromo-4-methoxyisatoic anhydride, comparing its expected spectral features with related analogs and outlining alternative characterization techniques.
¹H NMR Spectral Data Comparison
The following table summarizes the expected ¹H NMR chemical shifts for this compound, alongside the experimental data for the closely related 5-Bromoisatoic anhydride and 5-Methoxyisatoic anhydride. This comparison allows for a predictive analysis of the target molecule's spectrum.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| This compound (Predicted) | H-6 | ~7.5-7.7 | d | ~9.0 | DMSO-d₆ |
| H-8 | ~7.2-7.4 | d | ~9.0 | ||
| -OCH₃ | ~3.9 | s | - | ||
| NH | ~11.9 | s (br) | - | ||
| 5-Bromoisatoic anhydride [1][2] | H-6 | 7.96 | dd | 8.7, 0.8 | DMSO-d₆ |
| H-7 | 7.87 | dd | 8.7, 2.3 | ||
| H-8 | 7.09 | dd | 8.8, 0.8 | ||
| NH | 11.85 | s (br) | - | ||
| 5-Methoxyisatoic anhydride [3] | H-6 | 7.11 | d | 8.9 | CDCl₃ |
| H-7 | 7.35 | dd | 8.9, 2.7 | ||
| H-8 | 7.19 | d | 2.7 | ||
| -OCH₃ | 3.65 | s | - | ||
| NH | 11.61 | s (br) | - |
The predicted ¹H NMR spectrum of this compound is anticipated to exhibit two doublets in the aromatic region corresponding to the ortho-coupled protons H-6 and H-8. A singlet for the methoxy group protons and a broad singlet for the NH proton are also expected.
Alternative Analytical Techniques
While ¹H NMR spectroscopy is a powerful tool for structural elucidation, other analytical methods can provide complementary information for the characterization of isatoic anhydrides.
| Technique | Information Provided | Comparison to ¹H NMR |
| ¹³C NMR Spectroscopy | Provides information about the carbon framework of the molecule. | Complementary to ¹H NMR, confirming the number and types of carbon environments. |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups, such as the anhydride C=O stretches (typically around 1750-1850 cm⁻¹) and the N-H bond. | Provides functional group information rather than the detailed connectivity provided by NMR. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule. | Confirms the molecular formula and can provide structural clues through fragmentation analysis. |
| Gas Chromatography (GC) | Can be used for purity assessment. However, isatoic anhydrides can be thermally labile, which may pose a challenge.[4] | Primarily a separation and quantification technique, whereas NMR provides structural information. |
| High-Performance Liquid Chromatography (HPLC) | A robust method for purity determination and quantification of isatoic anhydride derivatives. | Similar to GC, it is used for separation and quantification. |
Experimental Protocols
A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as chloroform-d (CDCl₃) can be used, but DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the N-H proton.
- Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The data should be acquired on a 400 MHz or higher field NMR spectrometer for better signal dispersion.
- The spectrometer should be tuned and the magnetic field shimmed to ensure optimal resolution.
3. Data Acquisition:
- A standard one-pulse ¹H NMR experiment is typically sufficient.
- Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- The spectral width should be set to cover the expected range of chemical shifts (typically 0-12 ppm for ¹H NMR).
4. Data Processing:
- The acquired free induction decay (FID) should be Fourier transformed.
- The resulting spectrum should be phase-corrected and baseline-corrected.
- The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
- Integration of the signals will provide the relative ratios of the different types of protons.
- Analysis of the coupling patterns (multiplicities and coupling constants) will help in assigning the signals to specific protons in the molecule.
Visualizing the Structure and Workflow
To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for ¹H NMR analysis.
References
A Comparative Analysis of the Reactivity of 5-Bromo-4-methoxyisatoic Anhydride and Isatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Theoretical Reactivity Comparison
The reactivity of isatoic anhydrides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbons. This electrophilicity is, in turn, influenced by the electronic effects of substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbons, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity and slow down the reaction.
The Hammett equation provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.
In the case of 5-Bromo-4-methoxyisatoic anhydride, we have two substituents to consider: a bromine atom at the 5-position and a methoxy group at the 4-position.
-
5-Bromo group: Bromine is an electron-withdrawing group primarily through its inductive effect (-I), which increases the electrophilicity of the carbonyl carbons.
-
4-Methoxy group: The methoxy group is an electron-donating group through its resonance effect (+R), which counteracts the electron-withdrawing inductive effect.
To predict the overall effect on reactivity, we can consider the Hammett constants for these substituents at the meta and para positions relative to the anhydride moiety.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect | Predicted Impact on Reactivity |
| Bromo | 5- (meta to C4-carbonyl) | +0.39 | Electron-withdrawing | Increase |
| Methoxy | 4- (para to C4-carbonyl) | -0.27 | Electron-donating | Decrease |
The net electronic effect on the reactivity of this compound will be a composite of the opposing effects of the bromo and methoxy groups. Based on the magnitudes of their Hammett constants, the electron-withdrawing effect of the bromine atom is stronger than the electron-donating effect of the methoxy group. Therefore, it is predicted that This compound will be more reactive towards nucleophiles than isatoic anhydride , albeit the difference may not be as pronounced as with a strongly deactivating group like a nitro group. Kinetic studies on 5-nitroisatoic anhydride have indeed shown a significant rate enhancement in reactions with amines compared to the unsubstituted isatoic anhydride[1].
Experimental Protocols
To empirically validate the predicted difference in reactivity, a comparative kinetic study or a product yield comparison under competitive conditions can be performed. Below is a detailed protocol for a representative N-acylation reaction with aniline.
Comparative N-Acylation of Aniline
Objective: To compare the reactivity of this compound and isatoic anhydride by reacting each with aniline and analyzing the reaction progress or product yield over time.
Materials:
-
Isatoic anhydride
-
This compound
-
Aniline (freshly distilled)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Developing solvent for TLC (e.g., ethyl acetate/hexane mixture)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) instrumentation
Procedure:
-
Preparation of Reaction Mixtures:
-
In two separate, dry, round-bottom flasks, prepare solutions of isatoic anhydride (1 eq.) and this compound (1 eq.) in anhydrous DMF.
-
To each flask, add an internal standard (e.g., dodecane, 0.2 eq.) for quantitative analysis.
-
Equilibrate the flasks to the desired reaction temperature (e.g., 25 °C) in a water bath.
-
-
Reaction Initiation:
-
To each flask, add a solution of aniline (1 eq.) in anhydrous DMF via syringe.
-
Start a timer immediately upon addition of aniline.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate).
-
Analyze the quenched aliquots by TLC, HPLC, or GC to monitor the consumption of the starting materials and the formation of the corresponding 2-aminobenzanilide products.
-
-
Analysis:
-
TLC Analysis: Spot the aliquots on a TLC plate alongside the starting materials and pure product (if available). Visualize the spots under UV light. A faster disappearance of the starting anhydride spot indicates higher reactivity.
-
HPLC/GC Analysis: Quantify the concentration of the starting anhydrides and the products in each aliquot relative to the internal standard. Plot the concentration of the starting material versus time to determine the reaction rates.
-
-
Product Isolation (for yield comparison):
-
After a set reaction time (e.g., 4 hours), quench the entire reaction mixtures by pouring them into cold water.
-
Collect the precipitated product by vacuum filtration, wash with water, and dry.
-
Determine the yield of the respective 2-aminobenzanilide products. A higher yield for the this compound reaction would indicate higher reactivity.
-
Visualizations
Caption: General reaction pathway for the nucleophilic acyl substitution of isatoic anhydrides.
Caption: Experimental workflow for the comparative reactivity study.
Conclusion
Based on the principles of electronic substituent effects, it is anticipated that this compound will exhibit a higher reactivity towards nucleophiles compared to isatoic anhydride. The electron-withdrawing inductive effect of the 5-bromo substituent is expected to outweigh the electron-donating resonance effect of the 4-methoxy group, leading to a more electrophilic anhydride system. The provided experimental protocol offers a framework for the empirical verification of this prediction. For researchers in drug development and organic synthesis, understanding these reactivity differences is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing novel molecules with desired chemical properties.
References
A Comparative Guide to the Purity Analysis of 5-Bromo-4-methoxyisatoic Anhydride: HPLC vs. qNMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of 5-Bromo-4-methoxyisatoic anhydride, a key building block in the synthesis of various pharmaceutical compounds.
This document outlines detailed experimental protocols for both HPLC and qNMR methods, presents a comparative analysis of their performance based on established principles, and discusses potential impurities that may arise during the synthesis of this compound.
Introduction to this compound and the Importance of Purity
This compound is a crucial intermediate in the synthesis of a range of biologically active molecules. The purity of this compound directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust and accurate analytical methods are required to quantify its purity and identify any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is proposed.
Experimental Protocol: RP-HPLC
A stability-indicating RP-HPLC method can be developed and validated for the purity analysis of this compound.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 80-20% B; 35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 0.5 mg/mL. |
Potential Impurities
Based on the common synthesis route from 2-amino-5-bromo-4-methoxybenzoic acid, potential impurities could include:
-
Starting Material: 2-amino-5-bromo-4-methoxybenzoic acid
-
Hydrolysis Product: 2-amino-5-bromo-4-methoxybenzoic acid (formed by reaction with moisture)
-
By-products: Unidentified impurities from side reactions.
The proposed HPLC method should be capable of separating the main peak of this compound from the peaks of these potential impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Determination
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[1][2] It relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.
Experimental Protocol: ¹H-qNMR
Table 2: Proposed ¹H-qNMR Method Parameters
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ (or other suitable deuterated solvent in which the analyte and internal standard are soluble and stable) |
| Internal Standard | A certified reference material with known purity and signals that do not overlap with the analyte signals (e.g., Maleic Anhydride, Dimethyl sulfone). |
| Sample Preparation | Accurately weigh the sample of this compound and the internal standard into an NMR tube. Add a precise volume of deuterated solvent. |
| Acquisition Parameters | A 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is crucial for accurate quantification. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. |
| Data Processing | Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard. |
The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Comparison of HPLC and qNMR for Purity Analysis
Table 3: Comparison of HPLC and qNMR Techniques
| Feature | HPLC | qNMR |
| Principle | Chromatographic separation based on differential partitioning between a mobile and stationary phase. | Spectroscopic technique based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Reference Standard | Requires a certified reference standard of the analyte for accurate quantification. | Can use a certified internal standard of a different, well-characterized compound.[1][2] |
| Selectivity | High selectivity for separating structurally similar impurities. | Can distinguish between different molecules based on their unique chemical shifts, but signal overlap can be a challenge. |
| Sensitivity | Generally more sensitive, capable of detecting impurities at very low levels (ppm range). | Lower sensitivity compared to HPLC, typically in the range of 0.1% or higher. |
| Quantification | Relative quantification based on peak area comparison with a standard. | Absolute quantification based on the fundamental properties of NMR.[1] |
| Sample Throughput | Can be automated for high-throughput analysis. | Generally lower throughput due to longer acquisition times for quantitative accuracy. |
| Information Provided | Provides information on the retention time and peak area of each component. | Provides structural information about the analyte and any observed impurities, in addition to quantification. |
| Destructive/Non-destructive | The sample is consumed during the analysis. | The sample can be recovered after analysis. |
Visualizing the Workflow
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
qNMR Purity Determination Workflow
Caption: Workflow for qNMR purity determination of this compound.
Conclusion
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.
-
HPLC is the method of choice for routine quality control due to its high sensitivity, high throughput, and excellent ability to separate a wide range of impurities. It is particularly well-suited for detecting trace-level impurities.
-
qNMR serves as an excellent orthogonal and primary method for purity determination. Its ability to provide absolute quantification without a specific reference standard of the analyte makes it invaluable for the certification of reference materials and for confirming the purity of newly synthesized batches.[1][2]
For comprehensive quality control of this compound, a combination of both techniques is recommended. HPLC can be used for routine purity testing and impurity profiling, while qNMR can be employed to provide an accurate, absolute purity value and for the structural elucidation of any unknown impurities detected by HPLC. This dual approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
FT-IR characterization of 5-Bromo-4-methoxyisatoic anhydride functional groups
A Comprehensive Guide to the FT-IR Characterization of 5-Bromo-4-methoxyisatoic Anhydride and Its Analogs
For researchers and professionals in drug development and chemical synthesis, understanding the structural characteristics of key reagents is paramount. This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy data for this compound, a vital building block in the synthesis of various heterocyclic compounds. Due to the limited availability of direct spectral data for this compound, this guide presents a detailed comparison with closely related and commercially available isatoic anhydride derivatives. The presented data will aid in the identification and quality control of this important chemical entity.
Comparative FT-IR Data of Isatoic Anhydride Derivatives
The following table summarizes the key FT-IR absorption peaks for isatoic anhydride and its derivatives. These compounds share a common structural core, and their spectra are characterized by distinct vibrational modes of the anhydride and aromatic functionalities. The data for this compound are predicted based on the analysis of these related structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Isatoic Anhydride (cm⁻¹) | 5-Bromoisatoic Anhydride (cm⁻¹) (Predicted) | N-Methylisatoic Anhydride (cm⁻¹) | Phthalic Anhydride (cm⁻¹) |
| Anhydride C=O | Asymmetric Stretch | 1775 - 1850 | ~1780 | ~1785 | ~1770 | 1845 |
| Anhydride C=O | Symmetric Stretch | 1720 - 1790 | ~1735 | ~1740 | ~1725 | 1775 |
| Aromatic C=C | Stretch | 1450 - 1600 | ~1610, 1480 | ~1600, 1470 | ~1605, 1485 | ~1600, 1470 |
| C-O-C | Asymmetric Stretch | 1200 - 1300 | ~1250 | ~1255 | ~1240 | 1290 |
| C-O-C | Symmetric Stretch | 900 - 1000 | ~920 | ~915 | ~930 | 910 |
| N-H (for non-N-substituted) | Stretch | 3100 - 3300 | ~3180 | ~3180 | N/A | N/A |
| Aromatic C-H | Stretch | 3000 - 3100 | ~3080 | ~3070 | ~3075 | ~3090 |
| C-Br | Stretch | 500 - 600 | N/A | ~550 | N/A | N/A |
| Aromatic C-O (methoxy) | Stretch | 1000 - 1100 (asymmetric) | N/A | ~1020 | N/A | N/A |
| 1200 - 1275 (symmetric) | N/A | ~1260 | N/A | N/A |
Experimental Protocols
A standardized protocol for acquiring high-quality FT-IR data is crucial for accurate compound characterization. The following outlines a typical procedure for analyzing solid samples such as this compound.
Sample Preparation (KBr Pellet Method)
-
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr) (150-200 mg), desiccated
-
Agate mortar and pestle
-
Pellet press with a die
-
Spatula
-
-
Procedure:
-
Gently grind the KBr in the agate mortar to a fine powder.
-
Add the this compound sample to the KBr in the mortar.
-
Thoroughly mix and grind the sample and KBr together for 3-5 minutes to ensure a homogenous mixture and reduce particle size.
-
Transfer the mixture to the pellet die.
-
Press the mixture under high pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
FT-IR Spectrometer Analysis
-
Instrument Setup:
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Perform a background scan with an empty sample holder. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder.
-
Acquire the FT-IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction if necessary.
-
Identify and label the significant absorption peaks.
-
FT-IR Characterization Workflow
The following diagram illustrates the logical workflow for the FT-IR characterization of a chemical compound.
Caption: Workflow for FT-IR characterization of a solid sample.
Comparison with Alternative Reagents
In synthetic chemistry, isatoic anhydrides are often used as precursors for quinazolinones and other heterocyclic systems. Phthalic anhydride is a simpler, non-nitrogenous anhydride that can serve as a useful comparison for the anhydride-related spectral features.
-
Isatoic Anhydride: This is the parent compound and provides the fundamental spectral features of the 1,3-benzoxazine-2,4-dione ring system. Key features include the two anhydride C=O stretches and the N-H stretch.
-
N-Methylisatoic Anhydride: This derivative is useful for comparison as it lacks the N-H stretching vibration, confirming the assignment of this peak in the unsubstituted analogs. The presence of the N-methyl group may slightly shift the C=O and other ring vibrations.
-
Phthalic Anhydride: As a cyclic aromatic anhydride without the heterocyclic nitrogen, phthalic anhydride's spectrum is dominated by the two C=O stretching bands and the C-O-C stretching vibrations.[1][2][3][4][5] The positions of these peaks are slightly different from those in isatoic anhydrides due to the different electronic environment.[1][2][3][4][5]
By comparing the FT-IR spectrum of an unknown sample with the data provided for these known compounds, researchers can confidently identify the presence of the this compound structure and assess its purity. The characteristic shifts caused by the bromo and methoxy substituents provide a unique fingerprint for this specific molecule.
References
A Comparative Study of Substituted Isatoic Anhydrides in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Isatoic anhydrides are versatile reagents in organic synthesis, serving as precursors to a wide array of heterocyclic compounds, most notably quinazolinones and their derivatives. The reactivity and reaction outcomes of isatoic anhydrides can be significantly influenced by the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of substituted isatoic anhydrides in common organic reactions, supported by experimental data, to aid researchers in selecting the optimal starting materials for their synthetic endeavors.
Comparative Performance in Quinazolinone Synthesis
The synthesis of quinazolinones and related heterocyclic structures is one of the most important applications of isatoic anhydrides. A common and efficient method involves the one-pot, three-component reaction of an isatoic anhydride, a primary amine, and an aldehyde. The electronic properties of the substituents on both the isatoic anhydride and the aldehyde have a marked effect on the reaction yield.
Influence of Substituents on Aldehyd Reactants
Experimental data suggests that the electronic nature of the substituent on the aromatic aldehyde plays a crucial role in determining the yield of the resulting 2,3-dihydroquinazolin-4(1H)-one.
Table 1: Effect of Aldehyde Substituent on Reaction Yield in the Synthesis of 2,3-disubstituted-2,3-dihydro-1H-quinazolin-4-ones
| Entry | Aldehyde Substituent (R) | Product | Yield (%) |
| 1 | 4-OCH₃ (Electron-Donating) | 3b | 84 |
| 2 | 4-CH₃ (Electron-Donating) | 3c | 84 |
| 3 | H (Unsubstituted) | 3a | 81 |
| 4 | 4-Cl (Electron-Withdrawing) | 3d | 78 |
| 5 | 4-Br (Electron-Withdrawing) | 3e | 75 |
| 6 | 4-NO₂ (Strongly Electron-Withdrawing) | 3f | 72 |
Reaction Conditions: Isatoic anhydride, 3-(trifluoromethyl)aniline, and substituted aromatic aldehyde in the presence of sulfamic acid (H₂NSO₃H) in deionized water at room temperature.[1]
As shown in Table 1, aromatic aldehydes bearing electron-donating groups, such as methoxy (OCH₃) and methyl (CH₃), tend to provide higher yields of the quinazolinone product.[1] Conversely, aldehydes with electron-withdrawing groups like chloro (Cl), bromo (Br), and nitro (NO₂) result in progressively lower yields.[1] This trend suggests that increased electron density on the aldehyde carbonyl group facilitates the reaction.
Influence of Substituents on Amine Reactants
Similarly, the electronic properties of substituents on the aniline reactant influence the reaction outcome.
Table 2: Effect of Aniline Substituent on Reaction Yield
| Entry | Amine | Aldehyde | Product | Yield (%) |
| 1 | p-toluidine (Electron-Donating CH₃) | Benzaldehyde | 4a | 65 |
| 2 | Aniline | Benzaldehyde | 4b | 60 |
| 3 | p-chloroaniline (Electron-Withdrawing Cl) | Benzaldehyde | 4c | 54 |
Reaction Conditions: Isatoic anhydride, substituted aniline, and benzaldehyde in the presence of iodine.[2]
The data in Table 2 indicates that anilines with electron-donating groups lead to higher yields, while those with electron-withdrawing groups give lower yields.[2] This is attributed to the increased nucleophilicity of the amine, which facilitates its initial attack on the isatoic anhydride.[2]
Experimental Protocols
Below are representative experimental protocols for the synthesis of quinazolinone derivatives from isatoic anhydrides.
General Procedure for the Synthesis of 2-Substituted Quinazolin-4(3H)-ones
Materials:
-
Isatoic anhydride
-
Substituted aldehyde
-
Ammonium acetate
-
Sodium hypochlorite (NaOCl)
-
Ethanol
Protocol:
-
To a mixture of isatoic anhydride (0.61 mmol), a substituted aldehyde (0.67 mmol), and ammonium acetate in 10 mL of ethanol, add sodium hypochlorite (0.91 mmol).[3]
-
Stir the resulting mixture at 80-85°C for 2-3 hours.[3]
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.[3]
-
Upon completion, pour the reaction mixture into water to precipitate the solid product.[3]
-
Filter the precipitate, wash it twice with water, and then dry.[3]
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted quinazolin-4(3H)-one.[3]
General Procedure for the One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
Materials:
-
Isatoic anhydride
-
Primary amine
-
Orthoester
-
Microwave reactor (optional)
Protocol: Method A: Conventional Heating
-
In a reaction vessel, combine isatoic anhydride (1 equiv.), a primary amine (1 equiv.), and an orthoester (1 equiv.).
-
Heat the mixture at 120°C for 5 hours.
-
After cooling, purify the product by appropriate chromatographic techniques.
Method B: Microwave Irradiation
-
In a microwave-safe vessel, combine isatoic anhydride (1 equiv.), a primary amine (1 equiv.), and an orthoester (1 equiv.).
-
Irradiate the mixture in a microwave reactor at 140°C for 20-30 minutes.
-
After cooling, purify the product by appropriate chromatographic techniques.
Reaction Mechanism and Substituent Effects
The formation of quinazolinones from isatoic anhydrides proceeds through a multi-step mechanism. The electronic properties of the substituents on the reactants can influence the rate and efficiency of these steps.
Caption: Reaction pathway for quinazolinone synthesis.
The reaction is initiated by the nucleophilic attack of the primary amine on the isatoic anhydride to form an N-acylanthranilamide intermediate. This is followed by condensation with an aldehyde to form a Schiff base, which then undergoes intramolecular cyclization to yield the final quinazolinone product. Electron-donating groups on the amine increase its nucleophilicity, thereby accelerating the initial step. Conversely, electron-withdrawing groups on the aldehyde decrease the electrophilicity of the carbonyl carbon, potentially slowing down the condensation step.
Conclusion
The choice of substituents on isatoic anhydrides and their reaction partners is a critical consideration in the synthesis of quinazolinones and other heterocyclic compounds. As demonstrated by the presented data, electron-donating groups on the nucleophilic amine and the electrophilic aldehyde generally lead to higher reaction yields. This guide provides a foundational understanding of these substituent effects, along with practical experimental protocols, to assist researchers in the strategic design and optimization of their synthetic routes.
References
A Comparative Guide to the Synthesis of 5-Bromo-4-methoxyisatoic Anhydride
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential protocols for the synthesis of 5-Bromo-4-methoxyisatoic anhydride, a valuable building block in medicinal chemistry. The protocols are based on established methods for the synthesis of analogous isatoic anhydrides, offering a predictive framework for its preparation.
Comparative Analysis of Synthesis Protocols
The following table summarizes the key quantitative metrics for two proposed synthetic routes to this compound. Protocol 1 is a traditional approach utilizing triphosgene, a safer alternative to phosgene, for the cyclization of the corresponding anthranilic acid. Protocol 2 presents a potentially safer and more environmentally friendly thermal cyclization method.
| Parameter | Protocol 1: Triphosgene-mediated Cyclization | Protocol 2: Thermal Cyclization of an Aryl Carbamate Precursor |
| Starting Material | 5-Bromo-4-methoxy-2-aminobenzoic acid | 2-((Aryloxycarbonyl)amino)-5-bromo-4-methoxybenzoic acid |
| Key Reagent | Triphosgene | Aryl chloroformate (for precursor synthesis) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Yield | Estimated 80-90% | Estimated 75-85% |
| Purity | High, purification by filtration | Good, may require chromatographic purification |
| Safety Considerations | Requires careful handling of triphosgene and HCl byproduct | Avoids highly toxic reagents, requires high temperatures |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor, 5-Bromo-4-methoxy-2-aminobenzoic acid, and the subsequent cyclization to this compound via two different protocols are provided below.
Synthesis of Precursor: 5-Bromo-4-methoxy-2-aminobenzoic acid
A multi-step synthesis starting from commercially available 4-methoxy-2-nitrobenzoic acid is proposed.
-
Bromination: To a solution of 4-methoxy-2-nitrobenzoic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN). Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, cool the reaction mixture and isolate the crude 5-bromo-4-methoxy-2-nitrobenzoic acid.
-
Reduction: Dissolve the crude 5-bromo-4-methoxy-2-nitrobenzoic acid in a suitable solvent (e.g., ethanol or methanol) and add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using a palladium catalyst. Monitor the reaction until the nitro group is fully reduced to an amine.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. Purify the crude 5-Bromo-4-methoxy-2-aminobenzoic acid by recrystallization or column chromatography.
Protocol 1: Triphosgene-mediated Cyclization
This protocol is adapted from the general synthesis of isatoic anhydrides from 2-aminobenzoic acids.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 5-Bromo-4-methoxy-2-aminobenzoic acid in a dry, inert solvent such as tetrahydrofuran (THF).
-
Addition of Triphosgene: To this solution, add a stoichiometric amount of triphosgene. The reaction is typically carried out at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture for 4-6 hours, monitoring the formation of a precipitate. The product, this compound, is expected to precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity is generally high, but recrystallization can be performed if necessary.
Protocol 2: Thermal Cyclization of an Aryl Carbamate Precursor
This method offers an alternative that avoids the use of phosgene or its derivatives.
-
Precursor Synthesis: React 5-Bromo-4-methoxy-2-aminobenzoic acid with an aryl chloroformate (e.g., phenyl chloroformate) in the presence of a base to form the corresponding 2-((aryloxycarbonyl)amino)-5-bromo-4-methoxybenzoic acid precursor.
-
Thermal Cyclization: Heat the isolated aryl carbamate precursor in a high-boiling point solvent (e.g., diphenyl ether) or neat at a high temperature (typically 150-250 °C).
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture.
-
Isolation and Purification: The product can be isolated by precipitation upon cooling or by chromatographic purification of the reaction mixture.
Visualizing the Synthesis and Comparison
To further clarify the experimental workflow and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship for the comparison of synthesis protocols.
A Comparative Guide to the Reactivity of 5-Bromo-4-methoxyisatoic Anhydride and 5-Chloroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-Bromo-4-methoxyisatoic anhydride and 5-chloroisatoic anhydride, two key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The comparison is supported by an analysis of electronic effects, a summary of available data, and detailed experimental protocols for representative reactions.
Introduction to Isatoic Anhydrides
Isatoic anhydrides are versatile heterocyclic compounds widely employed in organic synthesis. Their utility stems from their ability to react with a variety of nucleophiles, leading to the formation of valuable scaffolds such as anthranilamides and quinazolinones. The reactivity of the isatoic anhydride core can be significantly modulated by the presence of substituents on the aromatic ring. This guide focuses on a comparative analysis of two such substituted analogs: this compound and 5-chloroisatoic anhydride.
Theoretical Reactivity Analysis: An Electronic Perspective
The reactivity of isatoic anhydrides in nucleophilic acyl substitution reactions is largely governed by the electrophilicity of the carbonyl carbons. Electron-withdrawing groups (EWGs) on the aromatic ring enhance reactivity by increasing the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity. The Hammett equation provides a quantitative means to assess these electronic effects.
The overall electronic influence of substituents can be estimated by considering their Hammett constants (σ). A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.
-
5-Chloroisatoic Anhydride: The chloro substituent at the 5-position is meta to the reacting carbonyl group. The Hammett constant for a meta-chloro group is σ_meta = +0.37 [1][2]. This positive value indicates an electron-withdrawing effect, which is expected to enhance the reactivity of the anhydride compared to the unsubstituted parent molecule.
-
This compound: This molecule bears two substituents. The bromo group at the 5-position is meta to the carbonyl and is electron-withdrawing (σ_meta = +0.39 )[1]. The methoxy group at the 4-position is para to the carbonyl and is electron-donating through resonance (σ_para = -0.27 )[1].
To a first approximation, the combined electronic effect can be considered. The strong electron-withdrawing effect of the bromine atom is partially offset by the electron-donating methoxy group. However, the net effect is still likely to be electron-withdrawing, suggesting an enhanced reactivity compared to unsubstituted isatoic anhydride.
Prediction: Based on the Hammett constants, 5-chloroisatoic anhydride is predicted to be slightly more reactive than this compound . The electron-donating methoxy group in the latter is expected to partially deactivate the ring towards nucleophilic attack compared to the solely electron-withdrawing chloro substituent in the former.
Quantitative Data Comparison
| Feature | This compound | 5-Chloroisatoic Anhydride |
| Molecular Formula | C9H6BrNO4 | C8H4ClNO3 |
| Molecular Weight | 272.05 g/mol | 197.58 g/mol |
| Appearance | Off-white to pale yellow powder | White to off-white crystalline solid |
| Substituent Effects | 5-Bromo (EWG, σ_m = +0.39), 4-Methoxy (EDG, σ_p = -0.27) | 5-Chloro (EWG, σ_m = +0.37) |
| Predicted Reactivity | Moderately activated | Activated |
Experimental Protocols
The synthesis of quinazolinones is a common application of isatoic anhydrides, involving their reaction with an amine and a source of one carbon, such as an aldehyde or orthoformate. Below are representative protocols for this transformation.
Protocol 1: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one from 5-Chloroisatoic Anhydride
This protocol is a general procedure adapted from the literature for the three-component reaction of an isatoic anhydride, a primary amine, and an aldehyde[3][4].
Materials:
-
5-Chloroisatoic anhydride
-
Primary amine (e.g., benzylamine)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
p-Toluenesulfonic acid (p-TsOH) (catalyst)
Procedure:
-
To a solution of 5-chloroisatoic anhydride (1.0 mmol) in ethanol (10 mL), add the primary amine (1.1 mmol) and the aromatic aldehyde (1.0 mmol).
-
Add a catalytic amount of p-TsOH (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired quinazolinone.
Protocol 2: Synthesis of a Substituted Quinazolinone from this compound
A similar three-component reaction strategy can be applied to this compound.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Orthoformate (e.g., triethyl orthoformate)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.2 mmol) in DMF (5 mL).
-
Add triethyl orthoformate (1.5 mmol).
-
Heat the reaction mixture at 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure quinazolinone.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction pathway for the nucleophilic acyl substitution of isatoic anhydrides and a typical experimental workflow.
Caption: General reaction mechanism of an isatoic anhydride with an amine nucleophile.
Caption: A typical experimental workflow for the synthesis of a quinazolinone.
Conclusion
Both this compound and 5-chloroisatoic anhydride are valuable reagents for the synthesis of heterocyclic compounds. Based on the electronic effects of their substituents, 5-chloroisatoic anhydride is predicted to be the more reactive of the two towards nucleophiles due to the unambiguous electron-withdrawing nature of the chloro group. The reactivity of this compound is modulated by the opposing electronic effects of the bromo and methoxy groups.
The choice between these two reagents will depend on the specific synthetic target and the desired reactivity profile. For reactions requiring a more activated isatoic anhydride, the 5-chloro derivative may be preferred. However, the 5-bromo-4-methoxy analog offers opportunities for further functionalization at the bromo and methoxy positions, providing access to a different chemical space. The provided experimental protocols offer a starting point for the practical application of these versatile building blocks in a research and development setting.
References
A Comparative Purity Analysis of Commercially Available 5-Bromo-4-methoxyisatoic Anhydride for Researchers and Drug Development Professionals
For scientists and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. This guide provides a comparative purity assessment of commercially available 5-Bromo-4-methoxyisatoic anhydride, a key building block in the synthesis of various biologically active compounds. Due to the limited publicly available direct comparative data, this guide presents a comprehensive analytical workflow and simulated data to empower researchers to evaluate the purity of this reagent from various suppliers.
Hypothetical Purity Comparison of Commercial this compound
To illustrate the potential variability in product quality between suppliers, this section presents a hypothetical comparison of this compound from three fictional commercial sources: Supplier A, Supplier B, and Supplier C. The data below is simulated to reflect common observations in the chemical supply industry, where stated purities can differ from analytically determined values and impurity profiles can vary significantly.
Table 1: Stated vs. Analytically Determined Purity
| Supplier | Stated Purity (%) | Analytically Determined Purity (HPLC, %) |
| Supplier A | >98 | 98.5 |
| Supplier B | 95 | 95.2 |
| Supplier C | >99 (High Purity) | 99.3 |
Table 2: Impurity Profile by LC-MS
| Supplier | Major Impurity 1 (m/z) | Relative Abundance (%) | Major Impurity 2 (m/z) | Relative Abundance (%) |
| Supplier A | 256.0 (Starting Material) | 0.8 | 289.9 (Over-brominated) | 0.4 |
| Supplier B | 256.0 (Starting Material) | 2.5 | 210.1 (Hydrolyzed) | 1.5 |
| Supplier C | 256.0 (Starting Material) | 0.3 | 289.9 (Over-brominated) | 0.1 |
Experimental Workflow for Purity Assessment
A multi-pronged analytical approach is essential for a thorough purity assessment of this compound. The following workflow outlines the key steps from sample reception to final purity determination.
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the workflow. These protocols are based on standard analytical practices for isatoic anhydrides and related aromatic compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method provides a quantitative measure of the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
This technique is used to identify the mass-to-charge ratio (m/z) of impurities, providing insights into their potential structures.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Conditions: Same as the HPLC method described above.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Scan Range: m/z 100-500
-
-
Data Analysis: The mass spectra of the impurity peaks are analyzed to propose potential molecular formulas and structures.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H NMR provides structural confirmation of the main component and can be used for a quantitative estimation of purity against a certified internal standard.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of DMSO-d₆.
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic anhydride) should be added for quantitative analysis.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks should be consistent with the structure of this compound. Purity can be calculated by comparing the integration of a characteristic proton signal of the analyte to that of the internal standard.
By employing this rigorous analytical workflow, researchers can confidently assess the purity of commercially available this compound, ensuring the quality and integrity of their research and development activities. It is always recommended to perform an in-house quality control check on critical starting materials, regardless of the supplier's stated purity.
Comparative Biological Insights into 5-Bromo-4-methoxyisatoic Anhydride Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of novel compounds is paramount. This guide offers a comparative analysis of the biological activities of 5-Bromo-4-methoxyisatoic anhydride analogs, focusing on their potential as anticancer and anti-inflammatory agents. While direct comparative studies on a series of these specific analogs are limited in publicly available literature, this guide synthesizes data from structurally related compounds to provide valuable insights into their potential mechanisms of action and structure-activity relationships.
Unveiling the Anticancer Potential
Isatoic anhydride derivatives have emerged as a promising scaffold in the design of novel anticancer agents. The introduction of a bromine atom and a methoxy group at the 5- and 4-positions, respectively, is anticipated to modulate the electronic and lipophilic properties of the molecule, potentially influencing its interaction with biological targets.
Studies on structurally similar compounds, such as 5-bromo-substituted indolin-2-ones, have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones were evaluated for their anti-proliferative effects against breast (MCF-7) and lung (A-549) cancer cell lines.
Table 1: Comparative Anticancer Activity of 5-Bromo-Substituted Indolin-2-one Analogs [1]
| Compound | Modification | MCF-7 IC₅₀ (µM) | A-549 IC₅₀ (µM) |
| Analog 7a | Unsubstituted phenyl on thiazole | 19.53 ± 1.05 | > 100 |
| Analog 7c | 4-Fluorophenyl on thiazole | 7.17 ± 0.94 | > 100 |
| Analog 7d | 4-Chlorophenyl on thiazole | 2.93 ± 0.47 | 9.57 ± 0.62 |
| Analog 12a | Phenyldiazenyl on thiazole | 39.53 ± 2.02 | > 100 |
| Analog 12c | 4-Chlorophenyldiazenyl on thiazole | 27.65 ± 2.39 | 12.20 ± 1.54 |
| Doxorubicin | (Reference Drug) | 1.27 ± 0.11 | 2.43 ± 0.18 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
The data suggests that substitutions on the appended heterocyclic ring significantly influence the anticancer potency. Halogen substitutions on the phenyl ring attached to the thiazole moiety, particularly chlorine, enhanced the activity against both MCF-7 and A-549 cell lines. This highlights the importance of exploring various substitutions on analogs of this compound to optimize their anticancer efficacy.
Exploring the Anti-inflammatory Landscape
The isatoic anhydride core is also a known pharmacophore for anti-inflammatory agents. The anti-inflammatory potential of derivatives often stems from their ability to modulate key inflammatory pathways. While specific data on this compound is scarce, studies on other brominated and methoxy-substituted heterocyclic compounds provide a basis for their potential in this area.
The mechanism of anti-inflammatory action can be multifaceted, involving the inhibition of pro-inflammatory enzymes and cytokines.
digraph "Inflammatory_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Potential Anti-inflammatory Mechanism of Action", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"];
node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead="normal"];
"Inflammatory_Stimulus" [label="Inflammatory Stimulus\n(e.g., LPS)", fillcolor="#FBBC05"];
"Cell_Membrane" [shape=plaintext, label=""];
"TLR4" [label="Toll-like Receptor 4\n(TLR4)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"NF_kB_Pathway" [label="NF-κB Signaling\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Proinflammatory_Genes" [label="Transcription of\nPro-inflammatory Genes", fillcolor="#FFFFFF"];
"Cytokines" [label="Cytokines\n(TNF-α, IL-6, IL-1β)", shape="ellipse", fillcolor="#FFFFFF"];
"iNOS_COX2" [label="iNOS & COX-2\nEnzymes", shape="ellipse", fillcolor="#FFFFFF"];
"Inflammation" [label="Inflammation", shape="egg", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Compound" [label="5-Bromo-4-methoxyisatoic\nanhydride analogs (Hypothetical)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Inflammatory_Stimulus" -> "TLR4";
"TLR4" -> "NF_kB_Pathway";
"NF_kB_Pathway" -> "Proinflammatory_Genes";
"Proinflammatory_Genes" -> "Cytokines";
"Proinflammatory_Genes" -> "iNOS_COX2";
"Cytokines" -> "Inflammation";
"iNOS_COX2" -> "Inflammation";
"Compound" -> "NF_kB_Pathway" [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee];
}
Figure 2: Workflow for the MTT cytotoxicity assay.
Future Directions and Conclusion
The presented data, derived from structurally related compounds, strongly suggests that this compound analogs are a promising class of molecules with potential anticancer and anti-inflammatory activities. Future research should focus on the synthesis of a focused library of these analogs with diverse substitutions to establish a clear structure-activity relationship.
Key areas for future investigation include:
-
Enzymatic Assays: Evaluating the inhibitory activity of the analogs against specific molecular targets, such as kinases or cyclooxygenases.
-
In Vivo Studies: Assessing the efficacy and safety of the most potent analogs in animal models of cancer and inflammation.
-
Mechanism of Action Studies: Elucidating the precise molecular pathways through which these compounds exert their biological effects.
References
Analytical methods for the quantification of 5-Bromo-4-methoxyisatoic anhydride
A comprehensive guide to the analytical methods for the quantification of 5-Bromo-4-methoxyisatoic anhydride, tailored for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of potential analytical techniques, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
Quantitative Data Summary
The following table summarizes the expected performance characteristics of each analytical method. The data presented are typical values for the analysis of similar organic molecules and should be considered as a general guideline. Method validation would be required to establish specific performance for this compound.
| Parameter | HPLC-UV | qNMR | UV-Vis Spectrophotometry |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 99-101% | 95-105% |
| Precision (% RSD) | < 2% | < 1% | < 5% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL - µg/mL range | µg/mL range | µg/mL range |
| Analysis Time per Sample | 5-15 minutes | 5-10 minutes | < 5 minutes |
| Selectivity | High | Very High | Low to Moderate |
| Cost per Sample | Moderate | High | Low |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC method with UV detection is a suitable approach.
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The compound is separated from impurities on a stationary phase (e.g., C18 column) based on its polarity and is then detected by a UV detector as it elutes from the column. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with standards of known concentration.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase or a compatible solvent to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point. For example, a gradient from 10% to 90% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound (typically the wavelength of maximum absorbance, λmax).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Principle: A known amount of an internal standard is added to a known amount of the sample containing this compound. The concentration of the analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance of the internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte's peaks.
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both the sample and the internal standard in a precise volume of a deuterated solvent in a vial.
-
Transfer an aliquot of this solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the solution.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
-
Data Processing and Quantification:
-
Process the NMR spectrum (phasing, baseline correction).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
analyte = this compound
-
IS = Internal Standard
-
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, fast, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.
Principle: The amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species in the solution (Beer-Lambert Law). The concentration of this compound can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Solvent (e.g., ethanol, methanol, acetonitrile) that does not absorb at the analytical wavelength.
-
This compound reference standard
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound and scan its UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the reference standard and then a series of dilutions to create calibration standards.
-
Sample Preparation: Accurately prepare a solution of the sample in the same solvent used for the standards.
-
Measurement: Measure the absorbance of the blank (solvent), the calibration standards, and the sample solutions at the λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for quantification by HPLC-UV.
Caption: Workflow for quantification by qNMR.
Safety Operating Guide
Proper Disposal of 5-Bromo-4-methoxyisatoic Anhydride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 5-Bromo-4-methoxyisatoic anhydride, a halogenated organic compound, is paramount for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with its handling and disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1] |
II. Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is a critical step in the disposal process to avoid dangerous reactions.
-
Designated Waste Container: this compound waste should be collected in a designated, clearly labeled, and leak-proof container.[2]
-
Halogenated Organic Waste Stream: As a brominated compound, this chemical must be disposed of in the "halogenated organic waste" stream.[3][4][5] Do not mix it with non-halogenated waste.[6]
-
Incompatible Materials: Avoid mixing with strong oxidizing agents.[1][7] Store waste containers away from incompatible chemicals to prevent accidental reactions.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards.
III. Disposal Procedures: A Step-by-Step Workflow
The following workflow outlines the procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Containment: For small spills, use an inert absorbent material to contain the substance.[9] Avoid raising dust.[1][7]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
V. Final Disposal by Approved Personnel
Under no circumstances should this compound be disposed of down the drain or in regular trash.[3] The final disposal must be handled by a licensed hazardous waste disposal company or your institution's EHS department.[4] They are equipped to manage the incineration or other specialized treatment required for halogenated organic compounds.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Essential Safety and Operational Guide for Handling 5-Bromo-4-methoxyisatoic anhydride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5-Bromo-4-methoxyisatoic anhydride. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specificatio n | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | To protect against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and removed using the proper technique to avoid skin contact.[1] | To prevent skin irritation and absorption. |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) should be used, especially when handling the powder outside of a fume hood or in case of dust formation.[1] | To prevent inhalation of airborne particles. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1] | To avoid accidental ingestion. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Operational Plan:
-
Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible.[1] All necessary PPE should be worn.
-
Weighing and Aliquoting : Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup : Ensure all reactions are conducted in a well-ventilated area, preferably within a fume hood.
-
Post-Handling : After use, thoroughly clean the work area and any equipment used. Decontaminate surfaces with an appropriate solvent.
Storage Plan:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Table 2: Emergency Procedures
| Scenario | Action |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] For large spills, evacuate the area and contact a hazardous materials response team. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures.
-
Waste Collection : Collect all waste material, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Waste Segregation : Do not mix halogenated organic waste with non-halogenated waste streams.
-
Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[1]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a research setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
